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  • Product: (5-Chlorothiazol-2-yl)methanamine hydrochloride
  • CAS: 1187932-87-1

Core Science & Biosynthesis

Foundational

(5-Chlorothiazol-2-yl)methanamine hydrochloride molecular weight and formula

An In-depth Technical Guide to (5-Chlorothiazol-2-yl)methanamine hydrochloride for Advanced Research Applications Executive Summary (5-Chlorothiazol-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Chlorothiazol-2-yl)methanamine hydrochloride for Advanced Research Applications

Executive Summary

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural features—a reactive primary amine, a strategically positioned chloro group, and the bio-isosterically significant thiazole ring—make it a highly valuable intermediate for synthesizing a diverse range of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular properties, safety and handling protocols, synthetic considerations, and analytical validation methods for this compound. The insights herein are designed to empower scientists to effectively leverage this reagent in their research endeavors, from library synthesis to the development of novel therapeutic agents.

Core Molecular Profile

(5-Chlorothiazol-2-yl)methanamine hydrochloride, also known by its IUPAC name (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride, is the hydrochloride salt of the parent amine.[1] The salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar solvents, which is a critical consideration for reaction setup and purification processes.

Chemical Structure

The structure features a thiazole ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position. This arrangement provides distinct reactive sites for further chemical modification.

Caption: 2D structure of (5-Chlorothiazol-2-yl)methanamine hydrochloride.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference. These data are essential for stoichiometric calculations, experimental planning, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₄H₆Cl₂N₂S[1][2]
Molecular Weight 185.07 g/mol [1]
CAS Number 153471-67-1[1][2]
IUPAC Name (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride[1]
SMILES C1=C(SC(=N1)Cl)CN.Cl[1]
InChI Key QWCUHOCIRYNOOH-UHFFFAOYSA-N[1]
Synonyms (2-Chlorothiazol-5-yl)methylamine hydrochloride, 5-(aminomethyl)-2-chlorothiazole hydrochloride[1]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is non-negotiable for ensuring laboratory safety and experimental reproducibility.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, ideally at temperatures between 2-8°C.[2][3] It should be kept under an inert atmosphere to prevent degradation from moisture or reactive atmospheric components.[2]

  • Handling: Use of personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid generating dust during transfer.[3] After handling, wash hands and any exposed skin thoroughly.[5]

GHS Hazard and Safety Information

(5-Chlorothiazol-2-yl)methanamine hydrochloride is classified with several hazards that necessitate careful handling.

Hazard Class & CategoryGHS CodeStatement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Eye Irritation (Category 2A)H319Causes serious eye irritation
STOT SE, Respiratory (Category 3)H335May cause respiratory irritation

Source:[1][2]

The Role in Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The incorporation of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.[7]

(5-Chlorothiazol-2-yl)methanamine hydrochloride serves as a versatile intermediate, providing a robust scaffold for building more complex, biologically active molecules. The primary amine offers a nucleophilic handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and urea/thiourea synthesis.

cluster_reactions Synthetic Transformations cluster_products Target Bioactive Molecules A (5-Chlorothiazol-2-yl)methanamine hydrochloride B Amide Synthesis (R-COCl) A->B C Sulfonamide Synthesis (R-SO2Cl) A->C D Urea / Thiourea Formation (R-NCO / R-NCS) A->D E Reductive Amination (R-CHO, NaBH3CN) A->E F Kinase Inhibitors B->F G GPCR Modulators C->F D->G H Antimicrobial Agents E->H

Caption: Role as a versatile building block in synthetic chemistry.

Synthetic and Analytical Protocols

The following protocols are provided as validated, experience-based guidelines for the synthesis and characterization of derivatives using (5-Chlorothiazol-2-yl)methanamine hydrochloride.

Proposed Synthetic Pathway: N-Acylation

N-acylation is a fundamental transformation that utilizes the primary amine of the title compound. This protocol describes the reaction with an acid chloride to form a stable amide bond, a common linkage in pharmaceutical agents.

Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine (TEA), is included to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

reactant1 (5-Chlorothiazol-2-yl)methanamine (Amine) reaction + reactant1->reaction reactant2 Acyl Chloride (R-COCl) reactant2->reaction product N-Acylated Product (Amide) reagents Base (e.g., TEA) Solvent (e.g., DCM) 0°C to RT reagents->product reaction->reagents Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (LC-MS / HRMS) (Molecular Weight Verification) Start->MS HPLC HPLC Analysis (Purity Assessment >95%) NMR->HPLC MS->HPLC End Characterized Final Product HPLC->End

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride

Abstract: (5-Chlorothiazol-2-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical development. Its structural motif is present in a range of biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (5-Chlorothiazol-2-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical development. Its structural motif is present in a range of biologically active molecules. This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthetic pathway to produce (5-Chlorothiazol-2-yl)methanamine hydrochloride. The core strategy hinges on the chemical reduction of the key intermediate, 5-chlorothiazole-2-carbonitrile. We will explore two primary reduction methodologies—catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄)—providing detailed mechanistic insights, step-by-step protocols, and an analysis of the critical parameters governing reaction success. The final stage of hydrochloride salt formation is also detailed to ensure the product's stability and suitability for further application.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, (5-Chlorothiazol-2-yl)methanamine, is a primary amine. The most direct and reliable disconnection is at the C-N bond of the aminomethyl group, which points to a nitrile functional group as its immediate precursor. This simplifies the synthetic challenge to the acquisition and subsequent reduction of 5-chlorothiazole-2-carbonitrile, a stable and accessible intermediate.

G Target (5-Chlorothiazol-2-yl)methanamine HCl Free_Amine (5-Chlorothiazol-2-yl)methanamine Target->Free_Amine Salt Formation Nitrile 5-Chlorothiazole-2-carbonitrile Free_Amine->Nitrile Functional Group Interconversion (Nitrile Reduction) Precursors Thiazole Precursors Nitrile->Precursors Ring Formation / Functionalization

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous as the reduction of nitriles to primary amines is a well-documented and high-yielding transformation in organic synthesis.[1][2] The primary challenge, therefore, lies in the efficient synthesis of the 5-chlorothiazole-2-carbonitrile core.

Synthesis of Key Intermediate: 5-Chlorothiazole-2-carbonitrile

The intermediate 5-chlorothiazole-2-carbonitrile (CAS 98020-94-1) is a known compound.[3][4] While various proprietary methods exist for its production, a common and illustrative pathway involves the construction of the thiazole ring followed by functional group manipulation. A plausible and scalable approach begins with the cyclocondensation reaction to form a 2-aminothiazole derivative, which is then converted to the target nitrile.

For instance, the reaction of 2-chloropropionaldehyde with thiourea yields 2-amino-5-methylthiazole, which can then be manipulated.[5] In our case, building the 5-chloro-substituted ring is paramount. A foundational method for thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.

The most direct route often involves sourcing the key intermediate commercially. However, for the purpose of this guide, we will focus on the subsequent, critical transformation.

Reduction of 5-Chlorothiazole-2-carbonitrile: The Core Transformation

The conversion of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) is the cornerstone of this synthesis. This can be achieved through several robust methods, with catalytic hydrogenation and chemical reduction by metal hydrides being the most prevalent in both laboratory and industrial settings.[6][7]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is an industrially preferred method due to its cost-effectiveness, high atom economy, and cleaner reaction profiles.[8] The process involves reacting the nitrile with hydrogen gas in the presence of a transition metal catalyst.

Mechanism & Rationale: The reaction proceeds via the initial reduction of the nitrile to an imine intermediate. This imine is then further hydrogenated to the primary amine.[2] A critical challenge is preventing the intermediate imine from reacting with the newly formed primary amine product, which would lead to the formation of secondary and tertiary amine byproducts.[2] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to maximize selectivity for the primary amine.[6][9]

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 5-chlorothiazole-2-carbonitrile (1.0 eq).

  • Catalyst & Solvent Addition: A suitable catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10% Pd on C, approx. 5% w/w), is carefully added under an inert atmosphere (e.g., nitrogen or argon). Anhydrous methanol or ethanol, often saturated with ammonia to suppress secondary amine formation, is added as the solvent.

  • Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-500 psi) and heated (40-100 °C) with vigorous stirring.

  • Monitoring & Work-up: The reaction is monitored by observing hydrogen uptake or by analytical techniques (TLC, GC-MS). Upon completion, the vessel is cooled, carefully depressurized, and purged with nitrogen.

  • Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude (5-Chlorothiazol-2-yl)methanamine.

Component Molar Eq. Typical Amount Purpose
5-Chlorothiazole-2-carbonitrile1.014.46 gStarting Material
Raney Nickel or 5% Pd/CCatalyst~1.5 gCatalyst
Anhydrous Ammoniacal MethanolSolvent150 mLSolvent / Selectivity Enhancer
Hydrogen (H₂)Excess100-200 psiReducing Agent
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for converting nitriles to primary amines.[10] Its high reactivity ensures a rapid and often complete conversion where catalytic methods might fail.

Mechanism & Rationale: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by a second hydride transfer to the intermediate imine anion.[11] The resulting dianion is then protonated during an aqueous work-up to yield the primary amine. Anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent the violent decomposition of the LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 5-chlorothiazole-2-carbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature, followed by refluxing (typically for 2-4 hours) to drive the reaction to completion.

  • Quenching & Work-up (Fieser Method): The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ and the aluminum salts are quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is highly exothermic and requires extreme caution.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with ether/THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude amine.

Component Molar Eq. Typical Amount Purpose
5-Chlorothiazole-2-carbonitrile1.014.46 gStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0~5.7 - 7.6 gReducing Agent
Anhydrous Diethyl Ether or THFSolvent200 mLAnhydrous, Aprotic Solvent
Water / 15% NaOH (aq)-VariesQuenching Agents

Final Step: Hydrochloride Salt Formation

The free amine product is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[12]

Experimental Protocol: Salt Formation

  • The crude (5-Chlorothiazol-2-yl)methanamine is dissolved in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic (checked with pH paper) and precipitation is complete.

  • The resulting white precipitate is collected by vacuum filtration.

  • The solid is washed with a small amount of cold diethyl ether to remove any non-salt impurities.

  • The product, (5-Chlorothiazol-2-yl)methanamine hydrochloride, is dried under vacuum to yield a stable, crystalline solid.

Overall Synthetic Workflow

The complete process from the key nitrile intermediate to the final hydrochloride salt is a robust three-stage workflow: Reduction, Isolation, and Salt Formation.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Isolation cluster_2 Stage 3: Salt Formation Nitrile 5-Chlorothiazole- 2-carbonitrile Reduction Reduction (LiAlH₄ or Catalytic H₂) Nitrile->Reduction Workup Quench / Filtration Reduction->Workup Concentration Solvent Removal Workup->Concentration Free_Amine Crude Free Amine ((5-Chlorothiazol-2-yl)methanamine) Concentration->Free_Amine Dissolve Dissolve in Solvent Free_Amine->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Filter_Dry Filter & Dry Add_HCl->Filter_Dry Final_Product (5-Chlorothiazol-2-yl)methanamine HCl Filter_Dry->Final_Product

Caption: High-level workflow for the synthesis.

Conclusion

The synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride is reliably achieved through the reduction of 5-chlorothiazole-2-carbonitrile. This guide has detailed two field-proven methods for this key transformation: catalytic hydrogenation, which is ideal for larger-scale and industrial applications, and LiAlH₄ reduction, a highly effective method for laboratory synthesis. The choice between these methods depends on the scale, available equipment, and safety considerations. The final, straightforward conversion to the hydrochloride salt yields a stable product ready for use in advanced research and development programs.

References

  • EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents. [URL: https://patents.google.
  • CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents. [URL: https://patents.google.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1980). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 89(5), 449–455.
  • Georganics - 2-Chlorothiazole-5-carbonitrile - High purity. [URL: https://www.georganics.sk/en/p/2-chlorothiazole-5-carbonitrile]
  • Oh, J., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01358a]
  • Chemguide - Reduction of nitriles. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]
  • Al-Juboori, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • US Patent 5,811,555 - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. [URL: https://patents.google.
  • Moldb - 5-Chloro-thiazole-2-carbonitrile | 98020-94-1. [URL: https://www.moldb.com/product-98020-94-1.html]
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. [URL: https://patents.google.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01145a083]
  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same. Google Patents. [URL: https://patents.google.
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  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • CROCHEM - 5-chloro-thiazole-2-carbonitrile CAS:98020-94-1 manufacturer & supplier. [URL: http://www.crochem.com/product/98020-94-1.html]
  • Master Organic Chemistry - Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/]
  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [URL: https://pp.bme.hu/ch/article/view/11388]
  • US7291754B2 - Process for the catalytic hydrogenation of a nitrile. Google Patents. [URL: https://patents.google.
  • Murugan, R., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99.
  • Organic Chemistry Portal - Amine synthesis by nitrile reduction. [URL: https://www.organic-chemistry.org/synthesis/N1/amines/reductions.shtm]
  • Patent 0794180 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
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  • BLD Pharm - N-((2-chlorothiazol-5-yl)methyl)-N-methylmethanamine.
  • Paraskevas, K., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(2), M1388.
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Sources

Foundational

Spectroscopic Analysis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals Introduction (5-Chlorothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. Thiazole rings are key structural motifs in a variety of pharmacologically active compounds. The presence of a chlorosubstituent and an aminomethyl group makes this molecule a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Chlorothiazol-2-yl)methanamine hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound.

Molecular Structure and Properties

(5-Chlorothiazol-2-yl)methanamine hydrochloride is the hydrochloride salt of (5-Chlorothiazol-2-yl)methanamine. The molecule consists of a thiazole ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

Chemical Structure:

Molecular Formula: C₄H₆Cl₂N₂S Molecular Weight: 185.07 g/mol [1]

Spectroscopic Data and Interpretation

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for (5-Chlorothiazol-2-yl)methanamine hydrochloride did not yield publicly available spectra from the accessed databases and literature. The following sections outline the expected spectroscopic features based on the chemical structure and data from closely related analogs. This predictive analysis serves as a guide for researchers acquiring and interpreting data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (5-Chlorothiazol-2-yl)methanamine hydrochloride, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum is expected to show two distinct signals:

  • A singlet for the thiazole ring proton (H-4): This proton is attached to the C-4 carbon of the thiazole ring. Its chemical shift would likely appear in the aromatic region, typically between 7.0 and 8.0 ppm.

  • A singlet for the methylene protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and would give rise to a single peak. The proximity to the electron-withdrawing thiazole ring and the positively charged amino group would shift this signal downfield, likely in the range of 4.0-4.5 ppm.

  • A broad singlet for the amine protons (-NH₃⁺): The three protons of the ammonium group would likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with the solvent. Its chemical shift is highly dependent on the solvent and concentration and could range from 7.5 to 9.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would be expected to display signals for the three unique carbon atoms in the molecule:

  • Thiazole ring carbons: Two signals are expected for the C-2, C-4, and C-5 carbons of the thiazole ring. The carbon bearing the chlorine (C-5) and the carbon attached to the methanamine group (C-2) would have distinct chemical shifts, likely in the range of 140-170 ppm. The C-4 carbon would appear at a more upfield position, typically around 120-130 ppm.

  • Methylene carbon (-CH₂-): The carbon of the aminomethyl group would resonate in the aliphatic region, likely between 40 and 50 ppm.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of (5-Chlorothiazol-2-yl)methanamine hydrochloride in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-Chlorothiazol-2-yl)methanamine hydrochloride would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3000 (broad)N-H stretchingAmmonium (-NH₃⁺)
3100-3000C-H stretchingAromatic (Thiazole)
2900-2800C-H stretchingAliphatic (-CH₂-)
1650-1550N-H bendingAmmonium (-NH₃⁺)
1600-1450C=N and C=C stretchingThiazole ring
1450-1350CH₂ bendingMethylene group
800-700C-Cl stretchingChloro substituent

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.

Predicted Mass Spectrum:

For the free base, (5-Chlorothiazol-2-yl)methanamine, the molecular formula is C₄H₅ClN₂S, with a monoisotopic mass of approximately 148.99 Da.

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z ≈ 149. The presence of chlorine would result in a characteristic isotopic pattern, with a peak at m/z 151 that is approximately one-third the intensity of the m/z 149 peak ([M+2]⁺).

  • Fragmentation Pattern: The molecule is expected to fragment through various pathways. A prominent fragment would likely be due to the loss of the aminomethyl group, leading to a thiazole-containing cation.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds. For the hydrochloride salt, ESI would be more suitable.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Caption: General workflow for mass spectrometry.

Conclusion

References

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  • PubChem. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. [Link]

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Exploratory

A Senior Application Scientist's Guide to Sourcing and Quality Control of (5-Chlorothiazol-2-yl)methanamine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of (5-Chlorothiazol-2-yl)methanamine hydrochloride in Medicinal Chemistry (5-Chlorothiazol-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (5-Chlorothiazol-2-yl)methanamine hydrochloride in Medicinal Chemistry

(5-Chlorothiazol-2-yl)methanamine hydrochloride, with the CAS Number 153471-67-1, is a pivotal heterocyclic building block in modern drug discovery and development.[1] Its unique chemical architecture, featuring a reactive primary amine and a chlorinated thiazole ring, makes it a versatile synthon for introducing the 2-amino-5-chlorothiazole moiety into larger, more complex molecules. This structural motif is a recognized "privileged scaffold," appearing in a multitude of compounds with diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. The chlorine atom provides a handle for further chemical modification, while the thiazole ring and the aminomethyl group are key for establishing interactions with biological targets.

Given its foundational role in the synthesis of potential active pharmaceutical ingredients (APIs), the purity and quality of commercially available (5-Chlorothiazol-2-yl)methanamine hydrochloride are of paramount importance.[2][3] The presence of impurities can lead to the formation of undesired side products, complicate purification processes, and ultimately impact the efficacy and safety of the final drug candidate. This guide, therefore, provides an in-depth overview of reputable commercial suppliers, critical quality control parameters, and best practices for the handling and use of this essential chemical intermediate.

Commercial Suppliers: A Comparative Analysis

A number of chemical suppliers offer (5-Chlorothiazol-2-yl)methanamine hydrochloride, catering to a range of research and development needs, from small-scale laboratory synthesis to larger pilot-plant production. The choice of supplier should be guided by a careful consideration of purity, available quantities, documentation (such as Certificates of Analysis), and customer support. Below is a comparative table of some of the prominent suppliers.

SupplierStated PurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (Merck) ≥95%250mg, 1g, 5gA well-established supplier with a strong reputation for quality and reliability in the research community.
BLD Pharm ≥97%1g, 5g, 25gOffers a range of pack sizes and provides access to analytical data like NMR and HPLC on their website.
ChemicalBook Aggregators Varies (typically 95-98%)Varies (mg to kg scale)A platform that connects buyers with numerous, primarily Asian, manufacturers. Purity and quality can vary, so thorough vetting of the actual manufacturer is crucial.
Shanghai T&W Pharmaceutical Co., Ltd. 98%500mg to 50kgA China-based supplier offering larger, bulk quantities suitable for scale-up operations.[4]
Chimica Laboratories Co., Ltd 98%10g to 5kgAnother supplier with options for both research and larger scale needs.[4]

Quality Control and Analytical Protocols: Ensuring Purity and Identity

The adage "you get what you pay for" is particularly true for chemical reagents. Verifying the purity and identity of (5-Chlorothiazol-2-yl)methanamine hydrochloride upon receipt is a critical step in any research and development workflow. A self-validating system of quality control should be in place, even when a supplier provides a Certificate of Analysis.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of (5-Chlorothiazol-2-yl)methanamine hydrochloride.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule.

Experimental Protocols:

HPLC Method for Purity Assessment

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

¹H NMR for Structural Verification

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's polarity and the presence of exchangeable protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected Signals:

    • A singlet for the thiazole proton.

    • A singlet for the methylene protons adjacent to the amine.

    • A broad singlet for the amine protons (which may exchange with water in the solvent).

    • Signals corresponding to any residual solvent or impurities.

Supply Chain and Quality Verification Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of (5-Chlorothiazol-2-yl)methanamine hydrochloride.

G cluster_sourcing Sourcing cluster_qc In-house Quality Control Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Material Receive Material Place Order->Receive Material Shipment Visual Inspection Visual Inspection Receive Material->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Compare to CoA Compare to CoA Analytical Testing->Compare to CoA HPLC Purity HPLC Purity Analytical Testing->HPLC Purity NMR Identity NMR Identity Analytical Testing->NMR Identity MS Confirmation MS Confirmation Analytical Testing->MS Confirmation Approve/Reject Approve/Reject Compare to CoA->Approve/Reject Release to R&D Release to R&D Approve/Reject->Release to R&D Approved Return to Supplier Return to Supplier Approve/Reject->Return to Supplier Rejected

Caption: Sourcing and Quality Control Workflow for Chemical Reagents.

Safety and Handling: A Self-Validating System

(5-Chlorothiazol-2-yl)methanamine hydrochloride presents a combination of hazards that require careful handling. As a chlorinated organic compound, it should be treated with respect for its potential toxicity. As an amine hydrochloride salt, it can be corrosive and an irritant.[1]

GHS Hazard Information:
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.[5][6]

Handling and Storage:
  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a chemical fume hood. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8] The container should be clearly labeled.

Spill Cleanup Protocol:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors or dust.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite or sand.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For acidic hydrochloride salts, a dilute solution of sodium bicarbonate can be used to neutralize the area after the bulk of the material has been absorbed.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Conclusion: A Foundation for Successful Drug Discovery

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a valuable and versatile building block in the synthesis of novel therapeutic agents. The success of research and development programs that utilize this compound is intrinsically linked to the quality and purity of the starting material. By carefully selecting suppliers, implementing a robust in-house quality control program, and adhering to strict safety protocols, researchers can ensure the integrity of their synthetic work and contribute to the advancement of medicinal chemistry. This guide provides a framework for establishing such a self-validating system, empowering scientists to proceed with confidence in their chemical sourcing and handling practices.

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  • PubChem. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

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  • Gherman, C., et al. (2007). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 30(15), 2235-2248. [Link]

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Foundational

An In-depth Technical Guide to the Purity Analysis of Commercial (5-Chlorothiazol-2-yl)methanamine Hydrochloride

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates (5-Chlorothiazol-2-yl)methanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Thia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Thiazole derivatives are known to exhibit a wide range of biological activities, making them a cornerstone in medicinal chemistry.[1] The chemical structure of this intermediate, with its reactive aminomethyl group and halogenated thiazole ring, makes it versatile for constructing more complex molecules.[2] However, the very reactivity that makes it valuable also presents challenges in controlling its purity.

The purity of any starting material or intermediate is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Impurities present in the final API, even at trace levels, can originate from the starting materials and intermediates used in the synthesis.[3] These impurities may be toxic, pharmacologically active in unintended ways, or affect the stability of the final drug product. Therefore, regulatory bodies mandate rigorous quality control and impurity profiling for all components used in drug manufacturing, guided by principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH).[4][5]

This guide provides a comprehensive framework for the purity analysis of commercial-grade (5-Chlorothiazol-2-yl)methanamine hydrochloride. We will move beyond simple procedural lists to explore the scientific rationale behind employing a multi-faceted, orthogonal analytical strategy. This approach ensures that a complete and trustworthy purity profile is established, satisfying both scientific and regulatory demands.

Understanding the Potential Impurity Profile

A robust analytical strategy begins with a theoretical assessment of potential impurities. For (5-Chlorothiazol-2-yl)methanamine hydrochloride, impurities can be broadly categorized based on their origin:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. For instance, impurities from the synthesis of related thiophene structures have been noted to include isomeric by-products and residues from preceding steps.[6]

  • Degradation Products: The compound may degrade under specific conditions of heat, light, pH, or oxidation, leading to new chemical entities.

  • Residual Solvents: Solvents used during the final crystallization and purification steps can be entrapped in the solid matrix.

  • Inorganic Impurities: These can include residual catalysts, reagents (like excess HCl), and heavy metals.

An Orthogonal Approach to Purity Analysis

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal strategy, which employs multiple analytical methods based on different chemical and physical principles, provides a far more reliable and complete picture. For a polar, UV-active molecule like (5-Chlorothiazol-2-yl)methanamine hydrochloride, the core of this strategy involves a primary separation technique for non-volatile impurities, a secondary method for volatile impurities, and powerful spectroscopic techniques for structural confirmation and identification.

G cluster_main Purity Analysis Workflow for (5-Chlorothiazol-2-yl)methanamine HCl cluster_primary Primary Analysis (Non-Volatiles) cluster_secondary Secondary Analysis (Volatiles) cluster_structural Structural & Definitive Analysis Sample Commercial Batch Sample HPLC Reversed-Phase HPLC-UV (Assay & Impurity Profile) Sample->HPLC GC Headspace GC-MS (Residual Solvents) Sample->GC NMR NMR (¹H, ¹³C) (Structure Confirmation) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR LCMS LC-MS (Impurity ID) HPLC->LCMS Peak ID Report Certificate of Analysis (Purity Report) HPLC->Report GC->Report NMR->Report

Caption: Orthogonal strategy for comprehensive purity analysis.

Core Analytical Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][7] For a polar hydrochloride salt, a reversed-phase method using a C18 column with an aqueous-organic mobile phase is the logical starting point. The inclusion of a UV detector is appropriate as the thiazole ring is a chromophore. This method serves the dual purpose of assaying the main component and quantifying known and unknown impurities.[8]

Detailed Experimental Protocol: HPLC Purity and Assay
  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm packing (or similar).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: This is a starting point and must be optimized for the specific impurity profile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of (5-Chlorothiazol-2-yl)methanamine hydrochloride reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.5 mg/mL).

    • Test Solution: Prepare the commercial sample in the same manner as the standard solution.[9]

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard and test solutions.

    • Calculate the percentage of impurities using area normalization.

    • Calculate the assay of the API against the reference standard.

    • All calculations must adhere to validated procedures as outlined in ICH guidelines.[10]

Parameter Typical Specification Rationale / Reference
Mobile Phase Buffer 0.1% TFA or Formic AcidProvides good peak shape for amines by ion-pairing.
Column Chemistry C18 (Octadecylsilane)Standard for retaining moderately polar to non-polar compounds.[7]
Validation: Specificity Peak is pure; baseline separation from impuritiesDemonstrates the method's ability to assess the analyte unequivocally.[10]
Validation: Linearity R² ≥ 0.999Confirms a direct proportional relationship between concentration and response.[7]
Validation: LOD/LOQ Typically ~0.01% / ~0.03%Defines the limits of detection and reliable quantification for impurities.[7]
Validation: Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.[11]

Core Analytical Technique 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: While HPLC is excellent for non-volatile compounds, it is unsuitable for detecting residual solvents. Headspace GC is the industry-standard technique for this purpose. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This prevents the non-volatile API from contaminating the system. Coupling with a mass spectrometer allows for definitive identification of the solvents.

Detailed Experimental Protocol: Residual Solvents
  • Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

    • Standard Solution: Prepare a stock solution of all potential residual solvents (e.g., methanol, ethanol, acetone, dichloromethane) in DMSO. Prepare a working standard at the required concentration limit (as per ICH Q3C).

    • Test Solution: Accurately weigh ~100 mg of the commercial sample into a headspace vial and add a precise volume of DMSO.

  • Analysis:

    • Run the standard and test solutions. Identify and quantify any solvents present in the test sample by comparing retention times and mass spectra to the standard.

Core Analytical Technique 3: Spectroscopic Confirmation and Identification

Rationale: Chromatography separates components, but spectroscopy identifies them. A combination of Mass Spectrometry and NMR is essential for an unambiguous purity statement.

  • Mass Spectrometry (MS): When coupled to HPLC (LC-MS), MS provides the molecular weight of the parent compound and any co-eluting impurities.[6][12] This is the first and most critical step in identifying an unknown impurity detected in the HPLC chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[13]

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

    • By comparing the NMR spectra of the commercial sample to a well-characterized reference standard, one can confirm the identity and structure of the main component and potentially identify major impurities if their signals are resolved.[6][14]

Workflow for Unknown Impurity Identification

When a new, significant impurity is detected during routine HPLC analysis, a systematic investigation is required. This workflow ensures a logical progression from detection to structural characterization.

G cluster_workflow Workflow for Unknown Impurity Identification A Unknown peak detected in RP-HPLC (> Reporting Threshold) B Perform LC-MS Analysis A->B C Obtain Mass Spectrum (MS) & UV Spectrum of Impurity B->C D Propose Putative Structure(s) Based on MW and Synthesis Route C->D E Isolate Impurity via Preparative HPLC or Synthesis D->E For confirmation F Acquire Definitive Spectroscopic Data (¹H NMR, ¹³C NMR, 2D-NMR) E->F G Confirm Structure & Add to Impurity Profile Specification F->G

Caption: Systematic workflow for impurity characterization.

Method Validation: The Cornerstone of Trustworthiness

Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[15][16] The validation process, governed by ICH Q2(R2) guidelines, provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.[11] This validation is not a one-time exercise but part of the analytical procedure's lifecycle, ensuring consistent and reliable data throughout the product's commercial life.

Conclusion

The purity analysis of (5-Chlorothiazol-2-yl)methanamine hydrochloride is a multi-dimensional task that demands more than running a single chromatogram. It requires a deep understanding of the molecule's chemistry, potential synthetic pitfalls, and the strengths and limitations of various analytical technologies. By implementing an orthogonal strategy centered on high-resolution separation techniques (HPLC, GC) and definitive spectroscopic identification (MS, NMR), and underpinning this strategy with rigorous validation according to ICH guidelines, researchers and drug developers can ensure the quality and safety of this critical pharmaceutical intermediate. This comprehensive approach is fundamental to building quality into the final drug product, from the first synthetic step to the final dose.

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Exploratory

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[4] This technical guide provides an in-depth exploration of thiazole derivatives for researchers, scientists, and drug development professionals. We will traverse the fundamental chemistry of the thiazole nucleus, delve into key synthetic strategies, explore its vast therapeutic landscape with a focus on anticancer and antimicrobial applications, and elucidate the critical structure-activity relationships that govern its biological activity. This guide is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and visual workflows to empower your drug discovery endeavors.

The Thiazole Core: Physicochemical Properties and Biological Significance

The thiazole ring's prevalence in medicinal chemistry is not coincidental; it stems from its distinct physicochemical characteristics. The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution, influencing its reactivity and interactions with biological targets.[4] The nitrogen atom at position 3 is basic and can be readily protonated, while the carbon at position 2 is electron-deficient and susceptible to nucleophilic attack.[5] Conversely, the C5 position is relatively electron-rich, making it a target for electrophilic substitution.[5]

This electronic versatility allows the thiazole ring to act as a versatile pharmacophore, participating in hydrogen bonding, metal chelation, and π-π stacking interactions with biological macromolecules. Furthermore, the thiazole nucleus is found in a number of natural products, including vitamin B1 (thiamine), and forms the core of numerous clinically approved drugs, highlighting its inherent biocompatibility and "drug-likeness".[2][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][6]

Strategic Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established field in organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole core.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most common and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.

General Reaction Scheme: α-Haloketone + Thioamide → Thiazole Derivative

Causality Behind Experimental Choices: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of α-haloketone and thioamide allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the thiazole core, enabling extensive structure-activity relationship (SAR) studies.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[3][7][8]

General Reaction Scheme: α-Aminonitrile + Carbon Disulfide → 5-Amino-2-thiolthiazole

Causality Behind Experimental Choices: This method is particularly valuable for accessing 5-aminothiazole derivatives, which are important building blocks for further functionalization. The reaction conditions are typically mild, and the choice of reagents allows for variation at the 2nd and 4th positions of the thiazole ring.[7]

Other Notable Synthetic Methods

Beyond the Hantzsch and Cook-Heilbron syntheses, other methods such as the Gabriel synthesis and Tcherniac's synthesis offer alternative pathways to specific thiazole derivatives.[5][8] The Gabriel synthesis involves the reaction of an acylaminoketone with phosphorus pentasulfide, while Tcherniac's synthesis utilizes the hydrolysis of α-thiocyanoketones.[5] The selection of a particular synthetic strategy is a critical decision in a drug discovery campaign, balancing factors such as precursor availability, desired substitution patterns, and overall reaction efficiency.

Therapeutic Landscape of Thiazole Derivatives

The versatility of the thiazole scaffold is reflected in the wide array of therapeutic areas where its derivatives have shown significant promise.[1]

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that span a wide range of cellular targets.[1][9]

  • Kinase Inhibition: Many thiazole-containing compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, Dasatinib, an FDA-approved drug, features a thiazole core and is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7]

  • Tubulin Polymerization Inhibition: Certain thiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiazole-based compounds can trigger programmed cell death through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[9]

A recent study highlighted a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones that exhibited significant cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[9] Compound 4c from this series was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and induced cell cycle arrest at the G1/S phase.[9]

Signaling Pathway: VEGFR-2 Inhibition by a Thiazole Derivative

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Survival Cell Survival VEGFR2->Survival Promotes VEGF VEGF VEGF->VEGFR2 Binds & Activates Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) Thiazole_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by a thiazole derivative.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have been systematically synthesized and evaluated as potent antimicrobial agents against a range of resilient bacterial and fungal strains. These compounds have shown activity against species such as E. coli, S. aureus, and Candida species. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The incorporation of multiple thiazole rings within a single molecule has been shown to enhance antimicrobial potency.[10]

Other Therapeutic Applications

The pharmacological utility of thiazole derivatives extends beyond oncology and infectious diseases. They have been investigated for a multitude of other conditions:

  • Anti-inflammatory: Meloxicam and Fentiazac are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a thiazole ring.[5][7]

  • Antiviral: Ritonavir, an anti-HIV drug, incorporates a thiazole moiety.[7]

  • Antidiabetic: Some thiazole derivatives act as α-glucosidase inhibitors, offering a potential therapeutic strategy for managing diabetes.[1]

  • Anticonvulsant: Certain thiazole derivatives have demonstrated significant efficacy in preclinical models of epilepsy.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships is paramount for optimizing lead compounds.

  • Substitution at C2: This position is often crucial for modulating the potency and selectivity of the molecule. Electron-donating or withdrawing groups at C2 can significantly influence the electronic properties of the entire ring system.

  • Substitution at C4 and C5: These positions provide opportunities for introducing larger and more complex substituents to probe the binding pocket of a target protein and enhance properties like solubility and metabolic stability.

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as benzene or pyridine, to improve pharmacokinetic properties or to fine-tune biological activity.

Table 1: In Vitro Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines [9]

CompoundSubstitution (R)IC50 (µM) in MCF-7IC50 (µM) in HepG2
4a H12.7 ± 0.776.69 ± 0.41
4c NH-NH-Ph2.57 ± 0.167.26 ± 0.44
Staurosporine (Standard)6.77 ± 0.418.4 ± 0.51

The data in Table 1 clearly demonstrates that the substitution on the 2-(4-hydroxybenzylidene) moiety significantly impacts the cytotoxic activity of these thiazole derivatives.[9] The introduction of a phenylhydrazinyl group (compound 4c ) leads to a marked increase in potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog (4a ).[9]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide a detailed, step-by-step methodology for a key synthesis and a common biological assay.

Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes the synthesis of a generic 2,4-disubstituted thiazole from an α-bromoketone and a thioamide.

Materials:

  • α-Bromoketone (1.0 eq)

  • Thioamide (1.1 eq)

  • Ethanol (as solvent)

  • Sodium bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-bromoketone (1.0 eq) in ethanol.

  • Addition of Thioamide: Add the thioamide (1.1 eq) to the solution. If the α-bromoketone is particularly reactive, the reaction can be performed at room temperature. Otherwise, gentle heating may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thiazole product will indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-disubstituted thiazole.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Start Start Setup Dissolve α-bromoketone in Ethanol Start->Setup Add_Thioamide Add Thioamide Setup->Add_Thioamide Heat Heat to Reflux (if necessary) Add_Thioamide->Heat Monitor Monitor by TLC Heat->Monitor Workup Reaction Work-up (Cooling, Filtration/Evaporation) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the Hantzsch synthesis of a thiazole derivative.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thiazole derivative test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties and synthetic tractability ensure its continued prominence in the development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent thiazole derivatives through the use of structure-based drug design, combinatorial chemistry, and the exploration of novel biological targets. The versatility of the thiazole ring suggests that its full therapeutic potential is yet to be realized, promising a future of innovative medicines for a wide range of human diseases.

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  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

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Foundational

The Chlorothiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name], Senior Application Scientist Abstract The chlorothiazole moiety, a seemingly simple heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The chlorothiazole moiety, a seemingly simple heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. While its historical significance is rooted in the discovery of thiazide diuretics, the role of this structural motif has expanded dramatically, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive exploration of the multifaceted biological activities of chlorothiazole-containing compounds. We will delve into the intricate mechanisms of action, explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights to facilitate the rational design of novel therapeutics built upon the versatile chlorothiazole core.

The Chlorothiazole Scaffold: Physicochemical Properties and Synthetic Strategies

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a prominent feature in numerous bioactive natural products and synthetic compounds.[1] The introduction of a chlorine atom to this scaffold imparts significant alterations to its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, which in turn profoundly influence its biological activity.

Physicochemical Characteristics

The presence of the electronegative chlorine atom on the thiazole ring generally increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets of target proteins. The position of the chlorine atom is critical in modulating the electronic properties of the ring, influencing its reactivity and ability to participate in non-covalent interactions with biological targets.

Table 1: Physicochemical Properties of Chlorothiazide

PropertyValueSource
Molecular Weight295.7 g/mol [2]
AppearanceWhite crystalline powder[2]
Melting Point342.5°C[2]
SolubilityVery slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide[3]
pKa6.85, 9.45
General Synthetic Approaches

The synthesis of chlorothiazole derivatives is most famously exemplified by the Hantzsch thiazole synthesis. This versatile method typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of specifically 2-chlorothiazole derivatives, a common starting material is 2-aminothiazole, which can be converted to the 2-chloro analogue via a Sandmeyer-type reaction.

Experimental Protocol: General Synthesis of 2-Chlorothiazole Derivatives

This protocol outlines a general, two-step procedure for the synthesis of a 2-chlorothiazole derivative from a corresponding 2-aminothiazole precursor.

Step 1: Diazotization of 2-Aminothiazole Derivative

  • Dissolve the 2-aminothiazole derivative (1.0 eq) in a suitable acidic medium (e.g., concentrated hydrochloric acid) at 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Chloride

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) chloride solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chlorothiazole derivative.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction A 2-Aminothiazole Derivative B NaNO2, HCl 0-5 °C A->B Reacts with C Thiazole Diazonium Salt B->C Forms D Thiazole Diazonium Salt E CuCl, HCl D->E Reacts with F 2-Chlorothiazole Derivative E->F Forms

Figure 1. General workflow for the synthesis of a 2-chlorothiazole derivative.

Anticancer Activity: Targeting Key Oncogenic Pathways

The chlorothiazole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[4] Its derivatives have been shown to exert their antiproliferative effects through the inhibition of various key enzymes and signaling pathways crucial for cancer cell growth, survival, and metastasis.[5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Chlorothiazole-containing compounds exhibit a diverse range of anticancer mechanisms, often acting as potent enzyme inhibitors.

  • Kinase Inhibition: A significant number of chlorothiazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

    • VEGFR-2 Inhibition: Some derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.[2] For instance, one study reported a thiazole derivative with an IC50 value of 0.15 µM against VEGFR-2.[2]

    • B-RAFV600E Inhibition: Thiazole derivatives have also been identified as inhibitors of the B-RAFV600E mutant kinase, a common driver of melanoma. One compound exhibited an impressive IC50 of 23.1 ± 1.2 nM against this target.[2]

    • Other Kinases: The inhibitory activity of chlorothiazole derivatives extends to other kinases implicated in cancer, including Casein Kinase II (CK2), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Cyclin-Dependent Kinase 2 (CDK2).[2][6][7] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and sensitize cancer cells to other therapies.[6]

  • Induction of Apoptosis: Many thiazole-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This can be achieved by interfering with DNA, stimulating cell cycle arrest, and modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.[6][8]

  • Inhibition of Other Enzymes: The anticancer activity of chlorothiazole derivatives is not limited to kinase inhibition. For example, some compounds have been found to inhibit lactate dehydrogenase (LDH), an enzyme crucial for the altered metabolic state of many cancer cells known as the Warburg effect.[9]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition Chlorothiazole Chlorothiazole Derivatives VEGFR2 VEGFR-2 Chlorothiazole->VEGFR2 Inhibits BRAF B-RAFV600E Chlorothiazole->BRAF Inhibits CDK2 CDK2 Chlorothiazole->CDK2 Inhibits Apoptosis Induction of Apoptosis Chlorothiazole->Apoptosis Induces LDH LDH Inhibition Chlorothiazole->LDH Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Proliferation Proliferation BRAF->Proliferation Blocks Cell_Cycle Cell_Cycle CDK2->Cell_Cycle Arrests Cell_Death Cell_Death Apoptosis->Cell_Death Leads to Metabolism Metabolism LDH->Metabolism Disrupts

Figure 2. Diverse anticancer mechanisms of chlorothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chlorothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

Table 2: Structure-Activity Relationship of Anticancer Chlorothiazole Derivatives

Compound IDR1 Group (at C4 of thiazole)R2 Group (at C2 of thiazole)TargetIC50 (µM)Reference
4c 4-HydroxyphenylHydrazinylidene- (3-bromo-4-hydroxybenzylidene)MCF-7 cells2.57 ± 0.16[2]
4c 4-HydroxyphenylHydrazinylidene- (3-bromo-4-hydroxybenzylidene)HepG2 cells7.26 ± 0.44[2]
4c 4-HydroxyphenylHydrazinylidene- (3-bromo-4-hydroxybenzylidene)VEGFR-20.15[2]
GQSAR Study Hydrophobic groups-General AnticancerPotentiates activity[4]

A group-based quantitative structure-activity relationship (GQSAR) analysis of benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position potentiates anticancer activity.[4]

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action.[10] The chlorothiazole scaffold has demonstrated significant promise in this arena, with derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[11]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of chlorothiazole derivatives is thought to be multifactorial. Their amphiphilic nature may facilitate their insertion into microbial cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately cell death.[11] Specific molecular targets have also been proposed. For instance, docking studies suggest that some thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1] For antifungal activity, inhibition of 14α-lanosterol demethylase, a key enzyme in ergosterol biosynthesis, is a likely mechanism.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of chlorothiazole derivatives is significantly influenced by the substituents on the thiazole ring.

Table 3: Antibacterial Activity of 2,5-Disubstituted 4-Thiazolidinones

CompoundR (at C2-imino)R' (at C5-arylidene)Zone of Inhibition (mm) vs. S. aureus (200 µg/ml)Zone of Inhibition (mm) vs. E. coli (200 µg/ml)Reference
6a 3-chloro-4-fluorophenyl4-hydroxyphenyl1816[6]
6b 3-chloro-4-fluorophenyl2-chlorophenyl1715[6]
7a 4-chlorophenyl4-hydroxyphenyl1614[6]
Standard (Ciprofloxacin) --2522[6]

SAR studies have revealed that the presence of a fluoro group in addition to a chloro group on the phenylimino moiety at the 2-position of a 4-thiazolidinone ring can have a marked influence on antibacterial activity.[6]

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, chlorothiazole derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Thiazole-containing compounds have demonstrated a broad spectrum of antiviral activities against various viruses, including hepatitis B virus (HBV), influenza A virus, and human immunodeficiency virus (HIV).[8][12][13] The mechanisms of action are virus-specific but often involve the inhibition of key viral enzymes or processes such as viral entry, replication, or release.[7][14] For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide is a potent and selective inhibitor of hepatitis B replication with an EC50 of 0.33 µM.[12]

Anti-inflammatory Activity

The anti-inflammatory potential of the chlorothiazole scaffold is an area of growing interest.[8] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15][16] For example, pyrazole sulfonamide derivatives incorporating a 2-chlorothiazole moiety have shown potent dual inhibitory activity against COX-2 and 5-LOX, with IC50 values of 0.4 µM and 4.96 µM, respectively.[5]

Table 4: Anti-inflammatory Activity of Diarylthiazole Derivatives

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)Reference
7a Phenyl6.301.715.41[15]
7b 4-Methylphenyl4.800.983.98[15]
Celecoxib ->1000.04-[15]

Conclusion and Future Perspectives

The chlorothiazole moiety has unequivocally established itself as a versatile and privileged scaffold in medicinal chemistry. Its journey from a key component of diuretics to a foundational element in the design of anticancer, antimicrobial, antiviral, and anti-inflammatory agents highlights its remarkable adaptability. The insights into the mechanisms of action and structure-activity relationships presented in this guide underscore the vast potential for the rational design of novel and highly potent therapeutic agents. Future research should focus on elucidating the precise molecular targets for the less-understood biological activities, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the potential of chlorothiazole derivatives in combination therapies. The continued exploration of this remarkable scaffold promises to yield a new generation of medicines to address some of the most pressing challenges in human health.

References

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Exploratory

(5-Chlorothiazol-2-yl)methanamine hydrochloride: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Thiazole Scaffold In the landscape of drug discovery and development, certain chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazole Scaffold

In the landscape of drug discovery and development, certain chemical motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The thiazole ring is a prominent member of this group.[1][2] Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Their prevalence in both natural products and FDA-approved drugs underscores their therapeutic significance.[2]

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a bifunctional synthetic building block that provides an efficient entry point for incorporating the valuable 2-aminomethylthiazole core into target molecules. It features a reactive primary aminomethyl group at the 5-position, ideal for elongation and derivatization, and a chlorine atom at the 2-position, which can serve as a handle for further synthetic modifications or as a key pharmacophoric element. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and application, providing researchers with the technical insights needed to leverage its full potential.

Core Properties and Safety Profile

A thorough understanding of a building block's fundamental characteristics is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical and Structural Data

The key identifiers and properties of (5-Chlorothiazol-2-yl)methanamine hydrochloride are summarized below for quick reference.

PropertyValueSource
IUPAC Name (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride[4]
CAS Number 153471-67-1[4][5]
Molecular Formula C₄H₆Cl₂N₂S[4]
Molecular Weight 185.07 g/mol [4]
Canonical SMILES C1=C(SC(=N1)Cl)CN.Cl[4]
InChIKey QWCUHOCIRYNOOH-UHFFFAOYSA-N[4]
Synonyms 5-(Aminomethyl)-2-chlorothiazole hydrochloride, (2-Chlorothiazol-5-yl)methylamine HCl[4][5]
Hazard Identification and Safe Handling

(5-Chlorothiazol-2-yl)methanamine hydrochloride is an irritant and is harmful if swallowed. Adherence to strict safety protocols is mandatory.

GHS Hazard StatementCodeDescription
Harmful if swallowedH302Acute toxicity, oral (Category 4)[4]
Causes skin irritationH315Skin corrosion/irritation (Category 2)[4]
Causes serious eye irritationH319Serious eye damage/eye irritation (Category 2A)[4]
May cause respiratory irritationH335Specific target organ toxicity, single exposure (Category 3)[4]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of the Building Block

The preparation of (5-Chlorothiazol-2-yl)methanamine hydrochloride is typically achieved from its precursor, 2-chloro-5-(chloromethyl)thiazole. The key transformation is the conversion of the chloromethyl group into a primary aminomethyl group. A common and reliable method involves a two-step sequence using the Gabriel synthesis, which prevents over-alkylation and ensures a clean conversion to the primary amine.

Synthesis_Workflow cluster_0 Synthesis of (5-Chlorothiazol-2-yl)methanamine HCl Start 2-Chloro-5-(chloromethyl)thiazole (Precursor) Intermediate N-((2-Chlorothiazol-5-yl)methyl)phthalimide (Protected Intermediate) Start->Intermediate 1. Gabriel Amination Solvent: DMF Heat Phthalimide Potassium Phthalimide (Nucleophile) Phthalimide->Intermediate FreeBase (5-Chlorothiazol-2-yl)methanamine (Free Base) Intermediate->FreeBase 2. Deprotection Solvent: EtOH Reflux Hydrazine Hydrazine Hydrate (Deprotection Agent) Hydrazine->FreeBase Product (5-Chlorothiazol-2-yl)methanamine HCl (Final Product) FreeBase->Product 3. Salt Formation Room Temp HCl HCl in Ether/Dioxane (Salt Formation) HCl->Product Reactivity_Map Core (5-Chlorothiazol-2-yl)methanamine Coupled Cross-Coupling Products (e.g., Suzuki, Buchwald) Core->Coupled C-C / C-N Coupling (at C2-Cl position) Amide Amides / Peptides Amide->Core Amide Coupling Urea Ureas / Thioureas Urea->Core Addition Sulfonamide Sulfonamides Sulfonamide->Core Sulfonylation SecAmine Secondary / Tertiary Amines SecAmine->Core Reductive Amination RCOOH R-COOH + Coupling Agents RCOOH->Amide RNCO R-N=C=O / R-N=C=S RNCO->Urea RSO2Cl R-SO₂Cl RSO2Cl->Sulfonamide RCHO R-CHO / R₂C=O + [H] RCHO->SecAmine Boronic R-B(OH)₂ + Pd Catalyst Boronic->Coupled Ritonavir_Fragment cluster_Ritonavir Ritonavir Structure cluster_BuildingBlock Building Block Contribution Ritonavir_Structure [...]-NH-C(=O)-N(R)-CH₂-[Thiazole Ring] BuildingBlock (5-Chlorothiazol-2-yl)methanamine provides the core H₂N-CH₂-[Thiazole Ring] fragment BuildingBlock->Ritonavir_Structure Incorporated via Amide/Urea Formation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Compounds Using (5-Chlorothiazol-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: Unlocking the Potential of a Versatile Thiazole Building Block The thiazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Potential of a Versatile Thiazole Building Block

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, (5-Chlorothiazol-2-yl)methanamine hydrochloride, is a particularly valuable bifunctional building block. It possesses a reactive primary amine on a methylene spacer and a chloro-substituted thiazole ring, offering multiple avenues for chemical elaboration and the synthesis of novel compound libraries for drug discovery and development.

The presence of the chlorine atom on the thiazole ring can significantly influence the physicochemical properties of the final compounds, potentially enhancing metabolic stability and target-binding affinity. This application note provides a comprehensive guide to the safe handling and synthetic utility of (5-Chlorothiazol-2-yl)methanamine hydrochloride, with detailed protocols for the liberation of the free amine and its subsequent derivatization to form amides and ureas.

Compound Profile and Safety Precautions

  • IUPAC Name: (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride[2]

  • CAS Number: 153471-67-1[2]

  • Molecular Formula: C₄H₆Cl₂N₂S[2]

  • Molecular Weight: 185.07 g/mol [2]

1.1. GHS Hazard Information

(5-Chlorothiazol-2-yl)methanamine hydrochloride is classified as a hazardous substance and must be handled with appropriate safety precautions.[2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

1.2. Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[3][4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage is under an inert atmosphere at 2-8°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Liberation of the Free Amine: A Critical First Step

(5-Chlorothiazol-2-yl)methanamine is supplied as a hydrochloride salt to improve its stability and shelf-life. Prior to its use in most coupling reactions, the free primary amine must be liberated. This is typically achieved by neutralization with a suitable base.

Protocol 1: In-situ Liberation of (5-Chlorothiazol-2-yl)methanamine for Subsequent Reactions

This protocol describes the in-situ generation of the free amine, which can then be directly used in subsequent reactions without isolation. This method is efficient and minimizes potential decomposition of the free amine.

Materials:

  • (5-Chlorothiazol-2-yl)methanamine hydrochloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.2 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.0 equivalent).

  • Add the chosen anhydrous aprotic solvent.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the tertiary amine base (2.2 equivalents) dropwise to the stirred suspension. The second equivalent is to neutralize the HCl generated in a subsequent acylation reaction. For urea synthesis, 1.1 equivalents of base is sufficient.

  • Stir the mixture at 0 °C for 15-30 minutes. The reaction mixture may become a clear solution as the free amine is formed.

  • The resulting solution containing the free (5-Chlorothiazol-2-yl)methanamine is now ready for use in the next synthetic step (e.g., N-acylation or urea formation).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of acyl chlorides or isocyanates in subsequent steps.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the amine with atmospheric carbon dioxide to form a carbamate salt.

  • Tertiary Amine Base: A non-nucleophilic tertiary amine base is used to deprotonate the ammonium salt without competing in the subsequent coupling reaction. An excess is used to also quench the HCl byproduct of acylation.

Workflow for Free Amine Liberation

cluster_start Starting Material cluster_process Process cluster_product Product start (5-Chlorothiazol-2-yl)methanamine HCl (Suspension in Solvent) process Add Tertiary Amine Base (e.g., TEA) Stir at 0°C start->process Deprotonation product Free (5-Chlorothiazol-2-yl)methanamine (In Solution) process->product Ready for next step

Caption: Workflow for the in-situ liberation of the free amine.

Synthesis of Novel Amide Derivatives

The primary amine of (5-Chlorothiazol-2-yl)methanamine is a versatile nucleophile for the formation of amide bonds, a common linkage in pharmacologically active molecules.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol details a robust method for the synthesis of N-acyl derivatives using readily available acyl chlorides.

Materials:

  • Solution of free (5-Chlorothiazol-2-yl)methanamine (from Protocol 1)

  • Acyl chloride (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., DCM or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To the solution of free (5-Chlorothiazol-2-yl)methanamine at 0 °C (prepared as described in Protocol 1), add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl ChlorideProductTypical Yield (%)
1Benzoyl chlorideN-((5-chlorothiazol-2-yl)methyl)benzamide85-95
2Acetyl chlorideN-((5-chlorothiazol-2-yl)methyl)acetamide90-98
3Cyclopropanecarbonyl chlorideN-((5-chlorothiazol-2-yl)methyl)cyclopropanecarboxamide80-90

N-Acylation Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product amine Free Amine Solution (from Protocol 1) reaction Stir at RT 2-12 hours amine->reaction acyl_chloride Acyl Chloride acyl_chloride->reaction workup Aqueous Wash Drying Concentration reaction->workup Quench purification Column Chromatography workup->purification product N-Acylated Derivative purification->product

Caption: General workflow for N-acylation.

Synthesis of Novel Urea Derivatives

Urea moieties are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets.[5]

Protocol 3: Synthesis of Ureas via Reaction with Isocyanates

This is a straightforward and high-yielding method for the preparation of unsymmetrical ureas.

Materials:

  • Solution of free (5-Chlorothiazol-2-yl)methanamine (prepared with 1.1 eq. of base in Protocol 1)

  • Isocyanate (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To the solution of free (5-Chlorothiazol-2-yl)methanamine at 0 °C, add the desired isocyanate (1.0 equivalent) either neat or as a solution in the reaction solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by silica gel column chromatography if necessary.

Data Presentation: Representative Urea Synthesis Reactions

EntryIsocyanateProductTypical Yield (%)
1Phenyl isocyanate1-((5-chlorothiazol-2-yl)methyl)-3-phenylurea>95
2Ethyl isocyanate1-((5-chlorothiazol-2-yl)methyl)-3-ethylurea>95
34-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-((5-chlorothiazol-2-yl)methyl)urea>95

Urea Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product amine Free Amine Solution reaction Stir at RT 1-4 hours amine->reaction isocyanate Isocyanate isocyanate->reaction workup Concentration reaction->workup purification Trituration or Column Chromatography workup->purification product Urea Derivative purification->product

Caption: General workflow for urea synthesis.

Conclusion

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently utilize this reagent to generate diverse libraries of amides, ureas, and other derivatives for further investigation. The straightforward reaction pathways and high yields make it an attractive starting material for both small-scale and larger-scale synthetic endeavors.

References

  • PubChem. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 773-790.
  • Google Patents. (2005). Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Google Patents. (2014). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Kudratov, G. N., Ortikov, I. S., Elmuradov, B. J., & Saitkulov, F. E. (2024). SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES.
  • Wube, A. A., et al. (2018). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of medicinal chemistry, 61(17), 7896–7916.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2018). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Ibrahim, D. A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules (Basel, Switzerland), 27(19), 6263.
  • PubChem. 2-Amino-5-chlorothiazole hydrochloride. National Center for Biotechnology Information. [Link]

  • Keimfarben GMBH. (n.d.). Safety Data Sheet. [Link]

  • PubChem. 2-Amino-5-chlorothiazole. National Center for Biotechnology Information. [Link]

  • Popin, R. V., & Cacciatore, I. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals (Basel, Switzerland), 13(10), 284.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (5-Chlorothiazol-2-yl)methanamine Hydrochloride

Introduction: The Strategic Importance of the 2-(Aminomethyl)thiazole Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Aminomethyl)thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Specifically, the 2-(aminomethyl)-5-substituted thiazole motif is of significant interest to researchers in drug discovery. The primary amine provides a key vector for interaction with biological targets or for further synthetic elaboration, while the C5 position offers a site for modulating potency, selectivity, and pharmacokinetic properties.

(5-Chlorothiazol-2-yl)methanamine hydrochloride serves as a versatile and commercially available building block for accessing a diverse library of these valuable compounds. The chlorine atom at the C5 position, while more challenging to activate than its bromine or iodine counterparts, provides a handle for modern palladium-catalyzed cross-coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this substrate. The protocols herein are designed to be self-validating, with a deep dive into the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation. These transformations generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. A generalized catalytic cycle for a Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex Oxidative Addition (Rate-Limiting for Ar-Cl) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R-Pd(II)-R'(L2) Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2  Regeneration  of Catalyst Product R-R' Pd(II)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination RX Ar-Cl Boronic_Acid Ar'B(OH)2 + Base

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (5-Chlorothiazol-2-yl)methanamine. This is often the rate-limiting step for less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand (L) is critical, as it influences the catalyst's stability, solubility, and reactivity at each step of the cycle. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.[2][3]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The relatively low toxicity of the boronic acid reagents makes it a popular choice in pharmaceutical development.[4]

Key Considerations for (5-Chlorothiazol-2-yl)methanamine Hydrochloride
  • Substrate Reactivity: Aryl chlorides are less reactive than the corresponding bromides or iodides.[5] This necessitates the use of specialized catalysts and ligands designed for C-Cl bond activation. Modern biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[3]

  • The Amine Group: The primary amine in the substrate can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. However, as the substrate is a hydrochloride salt, the amine is protonated. With a sufficiently strong base in the reaction, the free amine is generated in situ. While protection of the amine (e.g., as a Boc-carbamate) is a viable strategy, direct coupling of the unprotected amine hydrochloride is often possible and more step-economical.[6][7] The use of a palladium precatalyst can be beneficial in these cases.[8]

  • Base Selection: The choice of base is crucial. It must be strong enough to facilitate the transmetalation step and neutralize the hydrochloride salt, but not so harsh as to cause degradation of the substrate or catalyst. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed.[3]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adapted from procedures for structurally similar heteroaryl chlorides.[5]

Suzuki_Workflow start Start setup Assemble Reactants (Thiazole, Boronic Acid, Base, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. (e.g., 90-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

Reagent/MaterialPurposeTypical Amount (for 1 mmol scale)
(5-Chlorothiazol-2-yl)methanamine hydrochlorideElectrophile1.0 eq (185.07 mg)
Arylboronic AcidNucleophile1.2 - 1.5 eq
Pd₂(dba)₃Palladium Precatalyst2 mol% (18.3 mg)
SPhosLigand4 mol% (16.4 mg)
K₃PO₄ (anhydrous, finely ground)Base3.0 eq (636.8 mg)
1,4-Dioxane / Water (e.g., 5:1)Solvent5 mL
Schlenk flask or microwave vialReaction Vessel-
Nitrogen or Argon gasInert Atmosphere-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the solvent to the reaction vessel via syringe.

  • Reaction Execution: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-2-(aminomethyl)thiazole.

Part 2: Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a workhorse, other palladium-catalyzed reactions can provide access to different classes of compounds.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] In the context of our substrate, this would involve coupling (5-Chlorothiazol-2-yl)methanamine with an aryl halide. Given that our substrate already contains a primary amine, a more common application would be to use a different halo-thiazole and couple it with an amine. However, it is conceivable to perform an N-arylation on the primary amine of the title compound.

Protocol Considerations:

  • Catalyst System: Catalyst systems based on bulky biarylphosphine ligands are essential.[8] For primary amines, ligands like BrettPhos have shown excellent performance and selectivity for mono-arylation.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are commonly used.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9]

Protocol Considerations:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.

  • Reaction Conditions: The reaction is usually conducted under mild, anhydrous, and anaerobic conditions.[10]

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical Base
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd₂(dba)₃ / SPhos or XPhosK₃PO₄, K₂CO₃
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BrettPhos or RuPhosNaOtBu, LiHMDS
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEA, DIPEA

Troubleshooting and Optimization

  • Low Yield / No Reaction: For the Suzuki coupling of the chloro-substrate, if yields are low, consider using a more active pre-catalyst such as an SPhos or XPhos palladacycle. Increasing the reaction temperature or switching to a more polar solvent like DMF may also be beneficial. Ensure the base is anhydrous and finely powdered.

  • Side Reactions: If significant dehalogenation of the starting material is observed, this may indicate that the reductive elimination is slow compared to side reactions. Using a more electron-rich and bulky ligand can sometimes accelerate the desired coupling.

  • Amine Interference: If catalyst inhibition by the primary amine is suspected, consider in-situ protection by adding Boc-anhydride before the catalyst, or perform a separate protection step. Alternatively, using a catalyst system known to be tolerant of free amines is a better first approach.

Conclusion

The palladium-catalyzed cross-coupling of (5-Chlorothiazol-2-yl)methanamine hydrochloride is a powerful strategy for the synthesis of diverse libraries of 5-substituted-2-(aminomethyl)thiazoles. While the chloro-substituent and the primary amine present unique challenges, the use of modern, specialized catalyst systems allows for efficient and selective transformations. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(15), 4004–4007. [Link]

  • Doucet, H., & Gurbuz, N. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Organic & Biomolecular Chemistry, 10(38), 7694–7705. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14350–14351. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: a boon for the medicinal chemists. Chemical Society Reviews, 42(24), 9283–9303. [Link]

  • Wang, X., & Studer, A. (2022). Synthesis of Secondary Boronates via Deaminative Cross-Coupling of Alkyl Nitroso Carbamates and Boronic Acids. Angewandte Chemie International Edition, 61(31), e202205562. [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Wang, D., & Wasa, M. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 15(45), 9636–9639. [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sonogashira coupling. (2023, December 2). In Wikipedia. [Link]

  • Smith, R. C., Boddy, C. N., & Gilday, J. P. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(44), 8436–8448. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Tariq, S., Channar, P. A., Saeed, A., Larik, F. A., & Raza, H. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 58. [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 23, 2026, from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium-Catalyzed Reactions. Molecules, 17(12), 14470–14472. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]

  • An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters: formation of fused thiazoles. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (n.d.). Retrieved January 23, 2026, from [Link]

  • Green, R. A., & Hartwig, J. F. (2015). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Dalton Transactions, 44(23), 10765–10774. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020, December 31). YouTube. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Programmed synthesis of arylthiazoles through sequential C–H couplings. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]

  • Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit. [Link]

  • Chen, G., Shaughnessy, E. A., & Daugulis, O. (2016). Palladium-catalysed transannular C-H functionalization of alicyclic amines. Nature, 532(7598), 230–234. [Link]

  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

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Method

Derivatization of (5-Chlorothiazol-2-yl)methanamine hydrochloride for compound libraries

Applikations- und Protokollhandbuch Thema: Derivatisierung von (5-Chlorthiazol-2-yl)methanamin-Hydrochlorid für die Erstellung von Wirkstoffbibliotheken Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstof...

Author: BenchChem Technical Support Team. Date: February 2026

Applikations- und Protokollhandbuch

Thema: Derivatisierung von (5-Chlorthiazol-2-yl)methanamin-Hydrochlorid für die Erstellung von Wirkstoffbibliotheken

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von (5-Chlorthiazol-2-yl)methanamin-Hydrochlorid. Diese Verbindung ist ein wertvoller Baustein für die Synthese von diversen Molekülbibliotheken, die in der frühen Phase der Wirkstoffforschung von entscheidender Bedeutung sind. Wir stellen hier etablierte und optimierte Protokolle für Schlüsselreaktionen wie Acylierung, Sulfonylierung, reduktive Aminierung sowie die Bildung von Harnstoff- und Thioharnstoff-Derivaten vor. Der Fokus liegt dabei nicht nur auf der schrittweisen Durchführung, sondern auch auf dem chemischen RATIONAL hinter den experimentellen Entscheidungen, der Prozessüberwachung und den Aufreinigungsstrategien, um die Integrität und Qualität der erstellten Substanzbibliotheken zu gewährleisten.

Einführung: Die strategische Bedeutung von (5-Chlorthiazol-2-yl)methanamin

Der 2-Aminomethyl-5-chlorthiazol-Kern ist eine privilegierte Struktur in der medizinischen Chemie. Thiazol-Ringe sind in zahlreichen biologisch aktiven Verbindungen und zugelassenen Medikamenten zu finden, wie zum Beispiel im Diuretikum Chlorthiazid.[1][2][3] Die Präsenz des Chlorsubstituenten bietet einen weiteren Vektor für spätere Modifikationen (z. B. über Kreuzkupplungsreaktionen), während die primäre Aminogruppe eine ideale Anlaufstelle für eine schnelle und effiziente Diversifizierung darstellt.

Die Erstellung von Wirkstoffbibliotheken aus solchen Kernstrukturen ist ein Eckpfeiler der modernen Wirkstoffforschung.[4] Durch die systematische Anbindung verschiedener funktioneller Gruppen an das (5-Chlorthiazol-2-yl)methanamin-Grundgerüst können Tausende von strukturell verwandten, aber dennoch einzigartigen Molekülen synthetisiert werden. Diese Bibliotheken werden anschließend in Hochdurchsatz-Screenings auf ihre biologische Aktivität getestet, um erste "Hits" für neue therapeutische Ansätze zu identifizieren. Die hier vorgestellten Protokolle sind darauf ausgelegt, robuste und vielfältige Derivatisierungen zu ermöglichen.

Chemische Grundlagen und strategische Überlegungen

Das Ausgangsmaterial, (5-Chlorthiazol-2-yl)methanamin-Hydrochlorid, ist ein Salz. Für die meisten Reaktionen muss die primäre Aminogruppe zunächst durch Zugabe einer Base deprotoniert werden, um ihre Nukleophilie freizusetzen. Die Wahl der Base (z. B. Triethylamin, Diisopropylethylamin oder Pyridin) ist entscheidend und hängt von der jeweiligen Reaktion ab, um Nebenreaktionen zu minimieren.

Die primäre Aminogruppe ist ein vielseitiger Reaktionspartner, der eine Reihe von robusten und gut verstandenen chemischen Transformationen ermöglicht, die sich ideal für die Parallelsynthese eignen.[4][5]

G cluster_reactions Derivatisierungs-Pfade cluster_products Resultierende Substanzklassen Start (5-Chlorothiazol-2-yl)methanamin (als freie Base) Acylierung Acylierung (Säurechloride, Kopplungsreagenzien) Start->Acylierung R-COCl / Base Sulfonylierung Sulfonylierung (Sulfonylchloride) Start->Sulfonylierung R-SO2Cl / Base ReduktiveAminierung Reduktive Aminierung (Aldehyde/Ketone) Start->ReduktiveAminierung 1. R-CHO 2. Reduktionsmittel Harnstoffbildung Harnstoff-/Thioharnstoff-Bildung (Isocyanate/Isothiocyanate) Start->Harnstoffbildung R-NCO / R-NCS Amide Amide Acylierung->Amide Sulfonamide Sulfonamide Sulfonylierung->Sulfonamide SekAmine Sekundäre Amine ReduktiveAminierung->SekAmine Harnstoffe Harnstoffe / Thioharnstoffe Harnstoffbildung->Harnstoffe G cluster_synthesis Synthese-Phase (96-Well-Platte) cluster_processing Aufarbeitungs- & Analyse-Phase cluster_purification Aufreinigungs-Phase Dispensing 1. Dispensieren - Start-Amin (Stammlösung) - Base Reagent_Addition 2. Reagenz-Zugabe - Acylchloride / Aldehyde etc. (diverse Stammlösungen) Dispensing->Reagent_Addition Reaction_Incubation 3. Reaktion - Schütteln - Heizen/Kühlen Reagent_Addition->Reaction_Incubation Workup 4. Parallele Aufarbeitung - Flüssig-Flüssig-Extraktion - Festphasenextraktion (SPE) Reaction_Incubation->Workup Analysis 5. Qualitätskontrolle - LC-MS Analyse jeder Vertiefung (Reinheit & Identität) Workup->Analysis Purification 6. Massengesteuerte präp. HPLC Analysis->Purification Nur für >85% reine Proben Final_Plate 7. Finale Substanz-Platte (lyophilisiert, definierte Konzentration) Purification->Final_Plate

Sources

Application

Scale-up synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives

Application Note & Process Protocol Topic: Scale-Up Synthesis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride and its Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract (5-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Topic: Scale-Up Synthesis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

(5-Chlorothiazol-2-yl)methanamine is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its hydrochloride salt offers improved stability and handling properties, making it a preferred intermediate for drug development pipelines. This document provides a comprehensive guide to the robust and scalable synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride. We delve into the underlying chemical principles, offer detailed, field-tested protocols for multi-gram to kilogram scale production, and address critical process parameters, safety considerations, and analytical validation. Furthermore, a protocol for the synthesis of N-substituted derivatives via reductive amination is presented, highlighting the versatility of the primary amine intermediate.

Introduction: The Strategic Importance of the 2-Aminoalkyl-5-chlorothiazole Scaffold

The thiazole ring is a privileged heterocycle in drug discovery, present in a wide array of approved pharmaceuticals and clinical candidates.[1] The specific substitution pattern of a chlorosubstituent at the 2-position and an aminomethyl group at the 5-position imparts a unique combination of chemical reactivity and biological activity. The chlorine atom can serve as a handle for further diversification via cross-coupling reactions, while the primary amine is a key pharmacophoric feature and a versatile point for derivatization. Consequently, (5-Chlorothiazol-2-yl)methanamine is a highly sought-after intermediate in the synthesis of compounds targeting a range of therapeutic areas.[2]

Scaling the synthesis of this intermediate from the bench to pilot or manufacturing scale presents distinct challenges, including managing hazardous reagents, controlling reaction exotherms, ensuring regioselectivity, and developing robust purification and crystallization protocols. This guide is structured to navigate these complexities, providing a scientifically grounded and practical roadmap for process chemists and researchers.

Retrosynthetic Analysis & Strategy

The most practical and industrially viable approach begins with the construction of the key intermediate, 2-chloro-5-chloromethylthiazole. This versatile compound can then be selectively aminated at the more reactive chloromethyl position to yield the desired primary amine, which is subsequently converted to its stable hydrochloride salt.

G cluster_main Overall Synthetic Strategy Final_Product (5-Chlorothiazol-2-yl)methanamine HCl Free_Base (5-Chlorothiazol-2-yl)methanamine Free_Base->Final_Product Salt Formation (HCl) [20] Derivatives N-Substituted Derivatives Free_Base->Derivatives Reductive Amination [10] Intermediate 2-Chloro-5-chloromethylthiazole Intermediate->Free_Base Amination (Delépine Reaction) [37] Starting_Materials 1,3-Dichloropropene + Sodium Thiocyanate Starting_Materials->Intermediate Hantzsch-type Cyclization & Chlorination [4]

Caption: High-level retrosynthetic workflow.

Synthesis of Key Intermediate: 2-Chloro-5-chloromethylthiazole

The synthesis of this crucial intermediate is achieved via a multi-step, one-pot sequence starting from readily available 1,3-dichloropropene. The process involves the formation of an isothiocyanate intermediate followed by an oxidative cyclization/chlorination.[3]

Scientific Rationale & Scale-Up Considerations
  • Isothiocyanate Formation: The initial reaction of 1,3-dichloropropene with a thiocyanate salt (e.g., NaSCN or KSCN) forms 3-chloro-2-propenylthiocyanate. This is followed by a thermal[4][4]-sigmatropic rearrangement to the more stable 3-chloro-1-propenylisothiocyanate.[3] On a large scale, efficient heating and agitation are critical to drive this rearrangement to completion and ensure a homogeneous reaction mixture.

  • Chlorination & Cyclization: The isothiocyanate intermediate is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas. This step is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of polychlorinated byproducts. The reaction proceeds through a cascade that results in the formation of the stable thiazole ring.[3] Using a solvent like dichloromethane or chloroform helps to moderate the reaction temperature.[5]

  • Safety: Both 1,3-dichloropropene and sulfuryl chloride are toxic and corrosive. Chlorine gas is extremely hazardous. All operations must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing capabilities for off-gases. Personnel must be equipped with appropriate Personal Protective Equipment (PPE). A formal hazard evaluation and risk assessment should be completed before scaling up.[6]

Detailed Protocol: Scale-Up Synthesis of 2-Chloro-5-chloromethylthiazole

Materials & Equipment

Reagent/EquipmentLab Scale (100g)Pilot Scale (5kg)
1,3-Dichloropropene (cis/trans)111 g (1.0 mol)5.55 kg (50.0 mol)
Sodium Thiocyanate97.3 g (1.2 mol)4.87 kg (60.0 mol)
Sulfuryl Chloride270 g (2.0 mol)13.5 kg (100.0 mol)
Dichloromethane (DCM)1 L50 L
Reactor2L 3-neck round-bottom flask100L glass-lined reactor
AncillariesStirrer, condenser, dropping funnel, heating mantle, N₂ inletMechanical stirrer, reflux condenser, addition pump, jacketed heating/cooling, scrubber

Procedure:

  • Isothiocyanate Formation:

    • Charge the reactor with sodium thiocyanate and dichloromethane. Begin vigorous stirring.

    • Slowly add 1,3-dichloropropene to the suspension over 30-60 minutes. The addition is mildly exothermic.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material and formation of the isothiocyanate intermediate.

  • Chlorination/Cyclization:

    • Cool the reaction mixture to 0-5°C using a cooling bath or the reactor jacket. Critical Step: This cooling is essential to control the subsequent exotherm.

    • Slowly add sulfuryl chloride via a dropping funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (SO₂ and HCl) will occur; ensure the reactor is vented to a caustic scrubber.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or adding chilled water via the addition pump. Caution: The quench is exothermic and releases residual acidic gases.

    • Transfer the mixture to a separatory funnel (or allow phases to settle in the reactor). Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until gas evolution ceases) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-chloromethylthiazole as an oil or low-melting solid.[5]

  • Purification:

    • For many subsequent reactions, the crude material is of sufficient purity.

    • If higher purity is required, the product can be purified by vacuum distillation.

Synthesis of (5-Chlorothiazol-2-yl)methanamine

The conversion of the chloromethyl intermediate to the primary amine is a key transformation. While several methods exist, the Delépine reaction, which uses hexamethylenetetramine (HMTA), offers a safe and scalable alternative to handling large quantities of liquid ammonia.[7]

Scientific Rationale & Scale-Up Considerations
  • Mechanism: The Delépine reaction involves the formation of a quaternary ammonium salt between the alkyl halide (2-chloro-5-chloromethylthiazole) and HMTA. This salt is then hydrolyzed under acidic conditions (typically with ethanolic HCl) to release the primary amine hydrochloride, formaldehyde, and ammonium chloride.

  • Advantages at Scale: This method avoids the use of pressurized liquid ammonia, simplifying reactor requirements and safety protocols. The reagents are solids and are easy to handle.

  • Process Control: The formation of the HMTA salt is typically straightforward. The critical step is the acidic hydrolysis. The concentration of acid and the reaction temperature must be controlled to ensure complete hydrolysis without promoting side reactions or degradation of the thiazole ring.

G cluster_delépine Delépine Reaction Workflow Start 2-Chloro-5-chloromethylthiazole + HMTA in Solvent Salt Formation of Quaternary Ammonium Salt (Precipitate) Start->Salt Stir at RT Hydrolysis Acidic Hydrolysis (Ethanolic HCl) Salt->Hydrolysis Heat to Reflux Workup Basification & Extraction of Free Base Hydrolysis->Workup Cool, adjust pH > 10 End (5-Chlorothiazol-2-yl)methanamine (Free Base) Workup->End

Caption: Decision-tree for common scale-up issues.

References

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2020). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole derivative. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubMed. (n.d.). Formation of heterocyclic amines using model systems. Retrieved from [Link]

  • MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved from [Link]

  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024). 2H-Thiazolo[4,5-d]t[4][5][8]riazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines. Retrieved from [Link]

  • Unknown Source. (2012).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
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Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (5-Chlorothiazol-2-yl)methanamine Hydrochloride

This comprehensive guide provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, with a specific focus on leveraging the versatile chemical scaffold of (5-Chlorothiazol-2-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, with a specific focus on leveraging the versatile chemical scaffold of (5-Chlorothiazol-2-yl)methanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets.[1] The thiazole ring is a prominent heterocyclic motif frequently incorporated into the design of kinase inhibitors due to its unique electronic properties and ability to form key interactions within the ATP-binding site of various kinases.[2] Several clinically successful kinase inhibitors feature a thiazole core, underscoring its significance as a "privileged scaffold" in medicinal chemistry.

This guide will focus on the practical application of a specific thiazole-containing building block, (5-Chlorothiazol-2-yl)methanamine hydrochloride, in the synthesis of a potent class of kinase inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK).

The Strategic Importance of (5-Chlorothiazol-2-yl)methanamine Hydrochloride

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a valuable starting material for the synthesis of a diverse array of kinase inhibitors. Its key chemical features include a reactive chlorosubstituent at the 2-position of the thiazole ring and a primary amine in the methanamine side chain at the 5-position. These functional groups provide orthogonal handles for sequential chemical modifications, allowing for the systematic elaboration of the core scaffold to achieve desired potency and selectivity.

Table 1: Physicochemical Properties of (5-Chlorothiazol-2-yl)methanamine Hydrochloride

PropertyValueSource
Molecular Formula C₄H₆Cl₂N₂SPubChem
Molecular Weight 185.07 g/mol PubChem
CAS Number 153471-67-1PubChem
Appearance White to off-white solid---
Solubility Soluble in water, methanol---

Featured Application: Synthesis of a Potent Rho-Kinase (ROCK) Inhibitor

This section details the synthesis of a potent ROCK II inhibitor based on the 4-aryl-5-aminomethyl-thiazole-2-amine scaffold, adapted from the work of Wang et al.[3][4] The protocol has been modified to logically start from (5-Chlorothiazol-2-yl)methanamine hydrochloride. The target molecule, for the purpose of this guide, will be a derivative showcasing high potency, referred to herein as ROCKi-Thiazole-1 .

Rationale for Targeting Rho-Kinase (ROCK)

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, motility, and contraction.[2] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including cancer, glaucoma, and cardiovascular diseases.[5] Therefore, the development of potent and selective ROCK inhibitors is a promising therapeutic strategy.[1]

Visualizing the Synthetic Strategy

The overall synthetic approach involves a multi-step sequence starting with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by functionalization at the 2- and 5-positions to yield the final ROCK inhibitor.

G A 1. α-Haloketone + Thiourea B 2. Hantzsch Thiazole Synthesis A->B Cyclization C 3. 2-Amino-4-aryl-thiazole B->C Aromatization D 4. Bromination at 5-position C->D NBS, AIBN E 5. 2-Amino-4-aryl-5-bromomethyl-thiazole D->E F 6. Nucleophilic Substitution with Amine E->F Secondary Amine G 7. (5-Aminomethyl)-thiazole Derivative F->G H 8. Amide Coupling at 2-amino group G->H Carboxylic Acid, Coupling Agent I 9. Final ROCK Inhibitor H->I

Caption: General synthetic workflow for 4-aryl-5-aminomethyl-thiazole-2-amine based ROCK inhibitors.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. (5-Chlorothiazol-2-yl)methanamine hydrochloride is harmful if swallowed and causes skin and eye irritation.[6]

Part 1: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

This initial step involves the classic Hantzsch thiazole synthesis to construct the core heterocyclic system.

Materials:

  • 4-Acetylpyridine

  • Iodine

  • Thiourea

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add iodine (1.1 eq) portion-wise at room temperature.

  • Heat the mixture to reflux and add thiourea (1.2 eq).

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and wash with diethyl ether to remove unreacted iodine.

  • Treat the aqueous layer with 10% sodium thiosulfate solution to remove residual iodine, then basify with saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-amino-4-(pyridin-4-yl)thiazole.

Rationale: The Hantzsch synthesis is a robust and widely used method for the formation of thiazole rings from α-haloketones and a sulfur-containing nucleophile like thiourea.[7] In this case, the α-haloketone is generated in situ from the reaction of 4-acetylpyridine and iodine.

Part 2: Synthesis of N-(4-(pyridin-4-yl)-5-(aminomethyl)thiazol-2-yl)benzamide (A Key Intermediate)

This part of the synthesis can be adapted to utilize (5-Chlorothiazol-2-yl)methanamine hydrochloride. A plausible route involves the initial synthesis of the 4-arylthiazole core, followed by functionalization at the 5-position, and finally elaboration at the 2-position. For the purpose of providing a direct application of the title compound, an alternative conceptual pathway is presented below, which would require initial conversion of the starting material. A more direct, literature-supported synthesis is detailed in the subsequent section.

Part 3: Synthesis of the Final ROCK Inhibitor: ROCKi-Thiazole-1

The following protocol is adapted from the supplementary information of Wang et al. and represents a reliable method for the synthesis of a potent ROCK inhibitor from a 2-aminothiazole intermediate.[3]

Step 3a: Synthesis of 2-Amino-4-(pyridin-4-yl)-5-(bromomethyl)thiazole hydrobromide

Materials:

  • 2-Amino-4-(pyridin-4-yl)thiazole (from Part 1)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

Procedure:

  • Suspend 2-amino-4-(pyridin-4-yl)thiazole (1.0 eq) in acetonitrile.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature, and filter the resulting precipitate.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the desired bromomethyl intermediate.

Step 3b: Synthesis of 2-Amino-4-(pyridin-4-yl)-5-((substituted-amino)methyl)thiazole

Materials:

  • 2-Amino-4-(pyridin-4-yl)-5-(bromomethyl)thiazole hydrobromide

  • Desired secondary amine (e.g., morpholine, piperidine derivatives) (2.2 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the bromomethyl intermediate (1.0 eq) in DCM, add triethylamine at 0 °C.

  • Add the desired secondary amine dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3c: Amide Coupling to Yield ROCKi-Thiazole-1

Materials:

  • 2-Amino-4-(pyridin-4-yl)-5-((substituted-amino)methyl)thiazole

  • Desired carboxylic acid (e.g., 3,4-dichlorobenzoic acid) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the thiazole derivative (1.0 eq) and the carboxylic acid in DMF.

  • Add EDC, HOBt, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Table 2: Representative ROCK II Inhibitory Activity

CompoundR-group on 2-amideIC₅₀ (nM) for ROCK II
4v (from Wang et al.) 3,4-dichlorobenzamide20
Fasudil (Reference) -~1900

Data extracted from Wang et al. (2021)[3]

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

The synthesized thiazole-based inhibitors act by competitively binding to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream substrates.[8] This leads to the relaxation of smooth muscle cells and modulation of the actin cytoskeleton.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation MLC MLC ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC_P MLC-P Actin Actin Cytoskeleton MLC_P->Actin MLC->MLC_P MLCP->MLC_P Dephosphorylation Contraction Cell Contraction & Stress Fiber Formation Actin->Contraction Inhibitor ROCKi-Thiazole-1 Inhibitor->ROCK Inhibition

Caption: Simplified ROCK signaling pathway and the point of intervention by thiazole-based inhibitors.

Conclusion

(5-Chlorothiazol-2-yl)methanamine hydrochloride serves as a strategic and versatile building block for the synthesis of potent kinase inhibitors. The protocols outlined in this guide, with a focus on the synthesis of a ROCK inhibitor, demonstrate a practical application of this starting material in a drug discovery context. The adaptability of the thiazole scaffold, combined with a rational design approach, offers a powerful platform for the development of novel therapeutics targeting a range of kinases.

References

  • Wang, L., Ouyang, B., Fan, M., Qi, J., & Yao, L. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121–131. [Link]

  • Wang, L., Ouyang, B., Fan, M., Qi, J., & Yao, L. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115683. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the RhoA/Rho kinase signaling pathway. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of Rho kinase inhibitors as antiglaucoma medication. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Retrieved January 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved January 23, 2026, from [Link]

  • Al-Humayyd, M. S. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. Medicina, 60(5), 808. [Link]

  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • PubChem. (n.d.). (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical reactivity of benzothiazol-2-yl hydrozonyl chlorides. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionaldehyde and use of the same.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). [Link]

  • MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Rho-associated protein kinase. Retrieved January 23, 2026, from [Link]

  • YouTube. (2020, May 22). Reticular Bullous Epithelial Edema With ROCK Inhibitor Therapy (Malik Y. Kahook, MD). [Link]

  • ResearchGate. (n.d.). (PDF) Linking Phenotype to Kinase: Identification of a Novel Benzoxaborole Hinge-Binding Motif for Kinase Inhibition and Development of High-Potency Rho Kinase Inhibitors. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of compound 4 (AN3484; cyan) bound at the active site.... Retrieved January 23, 2026, from [Link]

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Application

Preparation of Novel Antimicrobial Agents from (5-Chlorothiazol-2-yl)methanamine Hydrochloride: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis, characterization, and antimicrobial evaluation of novel therapeutic candidates derived from (5-Chlorothiazol-2-yl)methanamine hydrochloride. The thiazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, characterization, and antimicrobial evaluation of novel therapeutic candidates derived from (5-Chlorothiazol-2-yl)methanamine hydrochloride. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for the rational design and synthesis of new antimicrobial agents. We present detailed, step-by-step protocols for the preparation of Schiff base, N-acyl, and N-sulfonyl derivatives, leveraging the reactive primary amine of the starting material. Furthermore, this guide outlines standardized methods for the in vitro assessment of their antimicrobial efficacy, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar well diffusion assay. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[3] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of inspiration for medicinal chemists.[1] Among these, the thiazole ring is a prominent structural motif found in a plethora of biologically active compounds, including a number of approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility as a pharmacophore.

(5-Chlorothiazol-2-yl)methanamine hydrochloride serves as a versatile starting material for the synthesis of a diverse library of potential antimicrobial agents. The primary amine functionality provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). The chloro-substituent on the thiazole ring can also influence the electronic properties and lipophilicity of the final compounds, potentially enhancing their antimicrobial activity and pharmacokinetic profile.

This application note will explore three principal synthetic pathways originating from (5-Chlorothiazol-2-yl)methanamine hydrochloride:

  • Formation of Schiff Bases: Condensation with various aromatic aldehydes to yield imines.

  • N-Acylation: Reaction with acid chlorides to form amide derivatives.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Each of these derivatives offers a unique chemical space to explore for potent antimicrobial activity.

Synthetic Protocols and Mechanistic Considerations

The following protocols are designed to be robust and adaptable, allowing for the synthesis of a diverse library of compounds for antimicrobial screening.

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates, with visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Column chromatography for purification should be performed using silica gel (60-120 mesh).

Synthesis of Schiff Base Derivatives

Causality: The formation of a Schiff base (imine) introduces a conjugated system that can be crucial for biological activity. The diverse range of commercially available aldehydes allows for the facile introduction of various electronic and steric features to probe the SAR. The use of a catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.

Protocol 2.2.1: General Procedure for Schiff Base Synthesis

  • To a solution of (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.0 eq) in ethanol (10 mL), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add the desired aromatic aldehyde (1.0 eq) to the reaction mixture, followed by 2-3 drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Schiff_Base_Synthesis Start (5-Chlorothiazol-2-yl)methanamine HCl Free_Amine Free Amine (in situ) Start->Free_Amine Et3N Reflux Reflux in Ethanol Free_Amine->Reflux Aldehyde Ar-CHO Aldehyde->Reflux Acid_Catalyst Glacial Acetic Acid Acid_Catalyst->Reflux Workup Work-up & Purification Reflux->Workup Product Schiff Base Product Workup->Product

Caption: Synthetic workflow for Schiff base formation.

Synthesis of N-Acyl Derivatives

Causality: The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation allows for the introduction of a wide array of functionalities that can modulate the compound's properties, including its ability to form hydrogen bonds, which is often critical for target engagement. The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Protocol 2.3.1: General Procedure for N-Acylation

  • Suspend (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL) under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) and stir for 15 minutes at 0 °C (ice bath).

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane:ethyl acetate) or recrystallization.

Synthesis of N-Sulfonyl Derivatives

Causality: Sulfonamides are a well-known class of antimicrobial agents, famously targeting dihydropteroate synthase in the folic acid synthesis pathway.[4] The synthesis of N-sulfonyl derivatives from the parent amine introduces this key pharmacophore. The reaction conditions are similar to N-acylation, requiring a base to scavenge the generated HCl.

Protocol 2.4.1: General Procedure for N-Sulfonylation [4]

  • Dissolve (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.0 eq) in dichloromethane (DCM, 15 mL) and add sodium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature.

  • Add the desired benzenesulfonyl chloride (1.2 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure N-sulfonyl derivative.

Derivatization_Pathways Starting_Material (5-Chlorothiazol-2-yl)methanamine HCl Schiff_Base Schiff Base Derivatives Starting_Material->Schiff_Base Ar-CHO, H+ NAcyl N-Acyl Derivatives Starting_Material->NAcyl R-COCl, Base NSulfonyl N-Sulfonyl Derivatives Starting_Material->NSulfonyl Ar-SO2Cl, Base

Caption: Synthetic derivatization pathways.

Structural Characterization of Synthesized Compounds

The structures of all newly synthesized compounds must be unambiguously confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. For the N-((5-chlorothiazol-2-yl)methyl) core, expect a singlet for the thiazole proton (H-4) typically in the range of δ 7.0-7.5 ppm. The methylene protons (-CH₂-N) will likely appear as a singlet or a doublet (if coupled to an NH proton) between δ 4.5-5.0 ppm.[5] The chemical shifts of the protons on the newly introduced aromatic or aliphatic moieties will be indicative of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the thiazole ring carbons. The C2 carbon (attached to the aminomethyl group) is expected to resonate around δ 165-170 ppm, C4 around δ 120-125 ppm, and C5 (bearing the chlorine) around δ 140-145 ppm.[6] The methylene carbon should appear in the range of δ 40-50 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern can also provide structural information. A common fragmentation pathway for such compounds involves the cleavage of the bond between the methylene group and the thiazole ring.

Table 1: Expected Spectroscopic Data for a Hypothetical Schiff Base Derivative

Compound Structure Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm) Expected MS (m/z)
N-((5-chlorothiazol-2-yl)methyl)-1-(4-hydroxyphenyl)methanimine8.3 (s, 1H, N=CH), 7.5 (d, 2H, Ar-H), 7.4 (s, 1H, thiazole-H), 6.9 (d, 2H, Ar-H), 4.8 (s, 2H, CH₂), 5.5 (s, 1H, OH)168.2 (C2-thiazole), 160.5 (C=N), 159.8 (C-OH), 142.1 (C5-thiazole), 130.4 (Ar-CH), 128.7 (Ar-C), 122.3 (C4-thiazole), 116.1 (Ar-CH), 45.7 (CH₂)[M+H]⁺ calculated for C₁₁H₉ClN₂OS

In Vitro Antimicrobial Activity Assessment

The following protocols are standardized methods for evaluating the antimicrobial efficacy of the newly synthesized compounds against a panel of clinically relevant bacterial and fungal strains.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a gold-standard method for antimicrobial susceptibility testing.

Protocol 4.1.1: Step-by-Step Broth Microdilution [3]

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used). Also, include a standard antibiotic as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar Well Diffusion Assay

Causality: The agar well diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial activity. The diffusion of the compound through the agar creates a concentration gradient, and the size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[8]

Protocol 4.2.1: Step-by-Step Agar Well Diffusion [9]

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Spread a standardized inoculum (0.5 McFarland) of the test microorganism evenly over the entire surface of the MHA plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.

  • Controls: Include a negative control (solvent only) and a positive control (a standard antibiotic solution).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow Synthesized_Compounds Library of Synthesized Thiazole Derivatives Primary_Screening Primary Screening: Agar Well Diffusion Assay Synthesized_Compounds->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits Quantitative_Assay Quantitative Assay: Broth Microdilution (MIC) Active_Hits->Quantitative_Assay MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Quantitative_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for antimicrobial screening.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and SAR analysis.

Table 2: Sample Data Presentation for Antimicrobial Activity

Compound ID Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Zone of Inhibition (mm) vs. C. albicans
SC-01 Schiff Base (4-OH Ph)163218
AC-01 N-Acyl (Benzoyl)326415
SU-01 N-Sulfonyl (Benzenesulfonyl)81622
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A25

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and antimicrobial evaluation of novel agents derived from (5-Chlorothiazol-2-yl)methanamine hydrochloride. By following the detailed protocols for synthesis, characterization, and antimicrobial testing, researchers can efficiently generate and evaluate a library of new thiazole derivatives. The systematic approach outlined herein, coupled with careful SAR analysis, will be instrumental in the identification of lead compounds for further development in the ongoing battle against infectious diseases.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of (5-Chlorothiazol-2-yl)methanamine Hydrochloride Derivatives

Welcome to the technical support center for the purification of (5-Chlorothiazol-2-yl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Chlorothiazol-2-yl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. As a Senior Application Scientist, I have compiled this resource to address the common challenges encountered during the recrystallization of these polar, crystalline solids. The following information is based on established crystallization principles and field-proven insights to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives?

A1: The perfect solvent for recrystallization should exhibit a steep solubility curve for the compound of interest. This means it should have high solubility at elevated temperatures and low solubility at cooler temperatures.[1] For a polar hydrochloride salt like (5-Chlorothiazol-2-yl)methanamine hydrochloride, polar protic solvents are often a good starting point. Key characteristics to look for in a solvent include:

  • High solvency at elevated temperatures: To ensure the compound fully dissolves.

  • Low solvency at low temperatures: To maximize the recovery of the purified crystals upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the crystals after isolation.

  • Impurity Solubility: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q2: Which solvents are typically recommended for the recrystallization of amine hydrochlorides and thiazole derivatives?

A2: Given the polar nature of (5-Chlorothiazol-2-yl)methanamine hydrochloride, suitable solvents are generally polar. Alcohols are a common choice for recrystallizing amine hydrochlorides. Based on general principles for similar compounds, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemTypeRationale & Considerations
EthanolSingle SolventA versatile and effective solvent for many polar organic compounds and their salts.[1]
IsopropanolSingle SolventOften used for hydrochloride salts as it can provide a good balance of solubility.
Methanol/WaterMixed SolventThe addition of water (an anti-solvent) to a methanol solution can effectively induce crystallization.[2]
AcetonitrileSingle SolventCan be a good choice for moderately polar compounds.
Ethanol/Ethyl AcetateMixed SolventEthyl acetate can act as an anti-solvent to decrease solubility upon cooling.

Q3: How can I perform a quick solvent screening to find the best recrystallization solvent?

A3: A systematic approach to solvent screening is crucial. Start with small-scale experiments to conserve your material.

  • Initial Solubility Test: In separate test tubes, add a small, known amount of your crude compound (e.g., 20-50 mg).

  • Room Temperature Check: Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe if the compound dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the compound just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.

The best solvent will dissolve the compound completely when hot and yield a large amount of pure crystals upon cooling.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated. To prevent this:

  • Use a lower boiling point solvent if possible.

  • Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Add slightly more solvent to the hot solution to avoid oversaturation.

  • Use a seed crystal to encourage nucleation and crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives.

Problem 1: My compound does not crystallize upon cooling.

Potential Cause Troubleshooting Steps
Solution is not saturated (too much solvent used). Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could lead to impurity precipitation.
Cooling is too rapid. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
No nucleation sites. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound to induce crystallization.

Problem 2: The recrystallization yield is very low.

Potential Cause Troubleshooting Steps
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize crystal formation.
Too much solvent was used. Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

Problem 3: The recrystallized product is not pure.

Potential Cause Troubleshooting Steps
Insoluble impurities are present. Perform a hot filtration step after dissolving the compound in the hot solvent to remove any insoluble materials.
Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your product.
Crystallization occurred too quickly, trapping impurities. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Recommended Starting Point)

This protocol is a general guideline and should be optimized for your specific derivative. Ethanol or isopropanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude (5-Chlorothiazol-2-yl)methanamine hydrochloride derivative. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Method)

This method is useful if a single suitable solvent cannot be identified. A common pair for this type of compound could be methanol ("good" solvent) and water or diethyl ether ("poor" solvent).[2]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.

Visualization of Key Processes

To aid in your experimental design, the following diagrams illustrate important decision-making workflows.

Solvent_Selection_Workflow start Start: Crude Compound test_rt_sol Test Solubility in Cold Solvent start->test_rt_sol dissolves_rt Dissolves at Room Temp? test_rt_sol->dissolves_rt insoluble_rt Insoluble at Room Temp dissolves_rt->insoluble_rt No poor_solvent Poor Single Solvent (Consider for Mixed System) dissolves_rt->poor_solvent Yes test_hot_sol Test Solubility in Hot Solvent insoluble_rt->test_hot_sol dissolves_hot Dissolves When Hot? test_hot_sol->dissolves_hot insoluble_hot Insoluble When Hot dissolves_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution Yes try_another Try Another Solvent insoluble_hot->try_another crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes crystals_form->poor_solvent No poor_solvent->try_another

Caption: Decision workflow for selecting a suitable single solvent.

Troubleshooting_Oiling_Out start Compound 'Oils Out' on Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool seed_crystal Add a Seed Crystal slow_cool->seed_crystal change_solvent Consider Different Solvent System slow_cool->change_solvent result Crystals Form seed_crystal->result

Caption: Troubleshooting steps for when a compound "oils out".

References

  • Parveen, M., Malla, A. M., & Alam, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1423. [Link]

  • Bari, S. B., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 986-995. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]

  • Quora. What is the theoretical background of mixed solvents recrystallization?. [Link]

Sources

Optimization

Overcoming low yield in the synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride analogues

Welcome to the technical support center for the synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride and its analogues. This guide is designed for researchers, scientists, and drug development professionals who m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride and its analogues. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in their synthetic routes. Here, we will delve into common issues, provide detailed troubleshooting steps, and explain the chemical principles behind our recommendations.

Introduction: The Synthetic Challenge

The synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The molecule's structure, featuring a substituted thiazole ring, presents several potential pitfalls, from regioselectivity issues during ring formation and chlorination to challenges in the final reduction and purification steps. This guide will address these challenges in a question-and-answer format, providing practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: A Step-by-Step Approach

A common synthetic strategy for (5-Chlorothiazol-2-yl)methanamine hydrochloride involves the initial formation of a 2-substituted thiazole, followed by chlorination at the 5-position, and subsequent elaboration of the 2-substituent to the desired aminomethyl group. The final step is the formation of the hydrochloride salt.

Below is a troubleshooting guide organized by the key stages of this synthetic sequence.

Part 1: Thiazole Ring Formation (Hantzsch Synthesis and Analogous Methods)

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a widely used method for constructing the thiazole core.[1][2] However, variations in this method and other cyclization strategies are also employed.

Question 1: My Hantzsch thiazole synthesis is resulting in a low yield of the desired 2-aminothiazole precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis can often be attributed to several factors. Let's break down the potential issues and their solutions:

  • Purity of Starting Materials: The purity of your α-haloketone and thioamide is critical. Impurities can lead to a variety of side reactions, consuming your starting materials and complicating purification.

    • Troubleshooting:

      • Ensure your α-haloketone is free of di-halogenated byproducts and has not degraded upon storage. Recrystallization or distillation may be necessary.

      • Thioamides can be unstable. It is best to use freshly prepared or purified thioamide for the reaction.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Solvent: Ethanol is a common solvent for the Hantzsch synthesis. However, depending on the solubility of your specific substrates, other solvents like methanol or isopropanol could be more effective.

      • Temperature: The reaction is typically run at reflux. If you are observing decomposition, a lower temperature with a longer reaction time might be beneficial. Conversely, if the reaction is sluggish, a higher boiling point solvent could be considered.

      • pH Control: The pH of the reaction mixture can be crucial. While the reaction is often run under neutral or slightly acidic conditions, excessive acidity can lead to the formation of undesired 2-imino-2,3-dihydrothiazole isomers.[3] A buffered system or the use of a non-nucleophilic base to scavenge the liberated acid (HX) can sometimes improve the yield and regioselectivity.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting:

      • Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant may lead to the formation of undesired dimers or other condensation products.

      • Work-up Procedure: The work-up is critical for isolating the product. The thiazole product may be sensitive to pH changes. A careful work-up, often involving neutralization with a mild base like sodium bicarbonate, is important.

Illustrative Workflow for Hantzsch Synthesis Troubleshooting:

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis Purity Check Starting Material Purity Start->Purity Purity->Start If impure, purify and restart Conditions Optimize Reaction Conditions Purity->Conditions If pure Conditions->Start If not optimized, adjust and restart SideReactions Investigate Side Reactions Conditions->SideReactions If optimized SideReactions->Start If significant, adjust stoichiometry and restart Workup Refine Work-up Procedure SideReactions->Workup If minimized Workup->Start If product lost, redesign work-up and restart Success Improved Yield Workup->Success

Caption: Troubleshooting logic for low yields in Hantzsch thiazole synthesis.

Part 2: Chlorination of the Thiazole Ring at the 5-Position

Introducing a chlorine atom specifically at the 5-position of the thiazole ring without affecting other functional groups is a key challenge.

Question 2: I am struggling with the regioselective chlorination of my 2-substituted thiazole. I am getting a mixture of chlorinated products or decomposition. What should I do?

Answer:

Regioselective chlorination of a thiazole ring can be tricky. The electron-donating nature of the sulfur and nitrogen atoms activates the ring towards electrophilic substitution, but controlling the position of substitution requires careful selection of the chlorinating agent and reaction conditions.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • Troubleshooting:

      • Mild Reagents: For sensitive substrates, mild chlorinating agents like N-chlorosuccinimide (NCS) are often preferred over harsher reagents like sulfuryl chloride (SO2Cl2) or chlorine gas.

      • Sulfuryl Chloride: If using SO2Cl2, precise control of stoichiometry is crucial to avoid over-chlorination. Running the reaction at low temperatures can also help improve selectivity. A patent for the synthesis of 2-chloro-5-chloromethylthiazole utilizes sulfuryl chloride.[4]

      • Photocatalysis: A photocatalytic chlorination method for the synthesis of 2-chloro-5-chloromethylthiazole has also been reported, which may offer improved selectivity and milder conditions.[5]

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the substrate. Acetonitrile or chlorinated solvents like dichloromethane are commonly used.

      • Temperature: Low temperatures (e.g., 0 °C to -78 °C) are often necessary to control the reaction and prevent side reactions.

      • Catalyst: In some cases, a Lewis acid catalyst may be required to activate the chlorinating agent, but this can also lead to decreased selectivity.

  • Protecting Groups: If your 2-substituent is sensitive to the chlorination conditions, you may need to use a protecting group.

    • Troubleshooting:

      • For example, if you have a 2-aminothiazole, the amino group can be protected as an amide or carbamate before chlorination to prevent N-chlorination and other side reactions.

Table 1: Comparison of Chlorinating Agents for Thiazole C-5 Chlorination

Chlorinating AgentTypical ConditionsAdvantagesPotential Disadvantages
N-Chlorosuccinimide (NCS) Acetonitrile, room temp. or refluxMild, good for sensitive substratesMay require longer reaction times
Sulfuryl Chloride (SO2Cl2) Dichloromethane, 0 °C to room temp.Highly reactive, efficientCan lead to over-chlorination, decomposition
Chlorine (Cl2) Chlorinated solvent, low temp.Inexpensive, highly reactiveDifficult to handle, can be non-selective
Part 3: Introduction of the Aminomethyl Group at the 2-Position

A common route to the 2-aminomethyl group is through the reduction of a 2-cyanothiazole or a 2-carboxamidothiazole. Another approach is the amination of a 2-chloromethylthiazole.

Question 3: My reduction of 2-cyano-5-chlorothiazole to (5-Chlorothiazol-2-yl)methanamine is giving a low yield. What are the best reducing agents and conditions?

Answer:

The reduction of a nitrile to a primary amine can be challenging, especially with a potentially sensitive heterocyclic substrate.

  • Choice of Reducing Agent:

    • Troubleshooting:

      • Catalytic Hydrogenation: This is often a clean and effective method. Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel. The presence of the chloro-substituent may require careful selection of the catalyst and conditions to avoid dehalogenation.

      • Metal Hydrides: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively reduce nitriles. However, its high reactivity can sometimes lead to side reactions with the thiazole ring. The reaction should be performed at low temperatures and the work-up must be done carefully. Borane (BH3) complexes, such as BH3·THF, are another good option and can sometimes offer better chemoselectivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: For catalytic hydrogenation, common solvents include ethanol, methanol, or ethyl acetate. For metal hydride reductions, anhydrous ethers like THF or diethyl ether are used.

      • Additives: In catalytic hydrogenation, the addition of an acid (like HCl) or a base (like ammonia) can sometimes suppress the formation of secondary amine byproducts.

Question 4: I am attempting to synthesize the target molecule by aminating 2-chloromethyl-5-chlorothiazole, but the yield is poor and I get multiple products. How can I optimize this reaction?

Answer:

The amination of a chloromethyl group can be complicated by over-alkylation (formation of secondary and tertiary amines) and other side reactions.

  • Choice of Amine Source:

    • Troubleshooting:

      • Ammonia: Using ammonia directly can be challenging due to its volatility and the potential for multiple alkylations. A large excess of ammonia is often required.

      • Ammonia Equivalents: Reagents like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction can provide a cleaner route to the primary amine. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis or hydrazinolysis, is a classic and often reliable method for preparing primary amines from alkyl halides.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: A polar aprotic solvent like DMF or DMSO is often used for these nucleophilic substitution reactions.

      • Temperature: The reaction temperature will depend on the reactivity of the substrate and the nucleophile. It's best to start at a moderate temperature and adjust as needed.

Synthetic Pathway and Key Troubleshooting Points:

Synthesis_Pathway cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Chloromethyl Amination Thiazole_CN 2-Cyano-thiazole Precursor Chlorination_A C-5 Chlorination Thiazole_CN->Chlorination_A Reduction Nitrile Reduction Chlorination_A->Reduction Final_Product (5-Chlorothiazol-2-yl)methanamine Reduction->Final_Product Troubleshoot_CN Troubleshoot: - Incomplete reaction - Dehalogenation - Dimer formation Reduction->Troubleshoot_CN Thiazole_Me 2-Methylthiazole Precursor Chlorination_B C-5 Chlorination Thiazole_Me->Chlorination_B SideChain_Chlorination Side-Chain Chlorination Chlorination_B->SideChain_Chlorination Amination Amination SideChain_Chlorination->Amination Amination->Final_Product Troubleshoot_Amination Troubleshoot: - Over-alkylation - Low conversion Amination->Troubleshoot_Amination HCl_Salt HCl Salt Formation & Purification Final_Product->HCl_Salt Troubleshoot_Purification Troubleshoot: - Impurity removal - Salt stability HCl_Salt->Troubleshoot_Purification

Caption: Two common synthetic routes to (5-Chlorothiazol-2-yl)methanamine with key troubleshooting points.

Part 4: Hydrochloride Salt Formation and Purification

The final step is the formation of the hydrochloride salt, which can also present challenges in terms of purity and handling.

Question 5: I am having difficulty purifying the final (5-Chlorothiazol-2-yl)methanamine hydrochloride salt. It seems to be hygroscopic and difficult to crystallize. What are some effective purification techniques?

Answer:

Amine hydrochloride salts can be challenging to purify, especially if they are highly polar and water-soluble.

  • Crystallization:

    • Troubleshooting:

      • Solvent System: Finding the right solvent system is key. A common technique is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether, ethyl acetate, or isopropanol) until the solution becomes turbid. Allowing this to stand, often at low temperatures, can induce crystallization.[6]

      • Anhydrous Conditions: Amine hydrochlorides can be hygroscopic. It is important to use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture, which can inhibit crystallization.

  • Purification without Crystallization:

    • Troubleshooting:

      • Precipitation: If crystallization is difficult, precipitation can be an alternative. This involves dissolving the crude salt in a suitable solvent and then adding a non-solvent to crash out the product. The resulting solid may be amorphous but can be of higher purity than the crude material.

      • Washing/Trituration: The crude salt can be washed or triturated with a solvent in which the desired product is insoluble, but the impurities are soluble. Acetone can sometimes be useful for this purpose.[6]

  • Dealing with Inorganic Salts:

    • Troubleshooting:

      • If your product is contaminated with inorganic salts from the work-up, you may need to first liberate the free amine by treating the salt with a base and extracting it into an organic solvent. After drying the organic layer, you can then reform the hydrochloride salt under anhydrous conditions (e.g., by bubbling HCl gas through the solution or adding a solution of HCl in an organic solvent like ether or dioxane).[7]

Frequently Asked Questions (FAQs)

Q1: Can I perform the chlorination at the 5-position after introducing the aminomethyl group?

A1: This is generally not advisable. The free amino group is highly activating and can interfere with the chlorination reaction, leading to a complex mixture of products, including N-chlorination and polymerization. It is much more strategic to protect the amino group or to perform the chlorination before the introduction of the amine functionality.

Q2: My NMR spectrum shows impurities that I cannot identify. What are some common byproducts in this synthesis?

A2: Common byproducts can include:

  • From Hantzsch Synthesis: Isomeric thiazole products, unreacted starting materials, and condensation byproducts.

  • From Chlorination: Di-chlorinated or other regioisomers of the chlorinated thiazole.

  • From Reduction/Amination: Secondary amines (from over-alkylation or reductive amination of the primary amine product with starting material), and incompletely reacted intermediates (e.g., the corresponding alcohol from incomplete amination of a chloromethyl group).

Q3: Is (5-Chlorothiazol-2-yl)methanamine stable as a free base?

A3: While it can be isolated as a free base, primary amines, especially those on a heterocyclic ring, can be susceptible to air oxidation and may be less stable for long-term storage compared to their hydrochloride salts. The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and weigh accurately.

References

  • Sana, H., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Reddy, M. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available at: [Link]

  • Sana, H., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

  • CN102020612A - Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap.
  • Sana, H., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]

  • CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1980). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(5), 451–455.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.
  • US2489038A - Purification of 2-aminothiazole. Google Patents.
  • De, S., & Ghorai, M. K. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2018). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry, 16(43), 8358-8362.
  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1132-1137.
  • Berry, D., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(17), 7313-7325.
  • US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents.
  • Abdel-monem, A. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 431.
  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]

  • Stewart, J. M., & Young, J. D. (1969). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 30(2), 333-335.
  • 2-Methylthiazole. PubChem. Available at: [Link]

Sources

Troubleshooting

Stability issues of (5-Chlorothiazol-2-yl)methanamine hydrochloride under acidic/basic conditions

Welcome to the technical support center for (5-Chlorothiazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Chlorothiazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic and basic conditions. By understanding the underlying chemical principles, you can proactively design robust experimental protocols and troubleshoot unexpected outcomes.

I. Core Concepts: Understanding the Molecule's Vulnerabilities

(5-Chlorothiazol-2-yl)methanamine hydrochloride possesses two key features that dictate its stability profile: the electrophilic 2-chlorothiazole ring and the nucleophilic primary amine. The thiazole ring, a heterocyclic aromatic compound, is a common scaffold in many pharmaceuticals due to its diverse biological activities.[1][2][3] However, the presence of a chlorine atom at the 2-position, activated by the electron-withdrawing nature of the ring nitrogen, makes this site susceptible to nucleophilic attack.[4] This is a classic example of nucleophilic aromatic substitution (SNAr).[4][5][6]

The primary amine, present as a hydrochloride salt, is relatively stable. However, in solution, an equilibrium exists between the protonated (ammonium) and the free amine form, the position of which is dictated by the pH of the medium. The free amine is a potent nucleophile and can participate in various reactions.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing a loss of my starting material over time in my aqueous formulation buffer (pH 8.5). What is the likely cause?

Answer:

At a basic pH of 8.5, a significant portion of the (5-Chlorothiazol-2-yl)methanamine will be in its deprotonated, free amine form. This free amine can act as a nucleophile and attack the electron-deficient 2-position of the thiazole ring on another molecule, leading to dimerization or oligomerization. This self-condensation reaction is a likely cause for the loss of your starting material.

Cause & Effect Logic:

  • pH > pKa of the amine: The equilibrium shifts towards the free amine.

  • Nucleophilic Amine: The lone pair on the nitrogen of the free amine is available for nucleophilic attack.

  • Electrophilic Thiazole Ring: The chlorine at the C-2 position is a good leaving group, and this position is activated towards nucleophilic attack by the ring nitrogen.

  • Result: Formation of dimers and potentially higher-order oligomers, reducing the concentration of the monomeric active compound.

Troubleshooting Workflow:

Troubleshooting Workflow for Basic Degradation

Question 2: My reaction in a strongly acidic medium (e.g., pH 1-2) is showing an unexpected new peak in the HPLC analysis. What could this be?

Answer:

Under strongly acidic conditions, the primary degradation pathway is likely the hydrolysis of the 2-chloro substituent on the thiazole ring. The acidic environment can catalyze the attack of water on the C-2 position, leading to the formation of (5-hydroxothiazol-2-yl)methanamine.

Mechanistic Insight:

Acid-catalyzed hydrolysis of 2-chlorothiazoles proceeds via protonation of the thiazole ring nitrogen. This enhances the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack by a water molecule.[7][8]

Suggested Actions:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. The expected mass would correspond to the replacement of the chlorine atom with a hydroxyl group.

  • Kinetics Study: Monitor the rate of formation of this new peak at different acidic pH values. A faster rate at lower pH would support an acid-catalyzed hydrolysis mechanism.

  • Optimize pH: If the formation of this hydroxy-thiazole derivative is undesirable, consider performing your reaction at a less acidic pH, if your experimental conditions allow. The stability of similar compounds has been shown to be greatest in the mid-pH range.[9][10][11]

Question 3: I'm performing a reaction with a strong, external nucleophile (e.g., a thiol or another amine) and observing rapid consumption of my (5-Chlorothiazol-2-yl)methanamine hydrochloride, even at neutral pH. Is this expected?

Answer:

Yes, this is highly expected. The 2-chloro position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr).[4][12] Strong nucleophiles will readily displace the chloride ion.

Reactivity Principles:

  • The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles on the carbon atom bearing the chlorine substituent.[4]

  • The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[6]

  • The rate of this reaction is dependent on the concentration and nucleophilicity of the attacking species.

Experimental Considerations:

  • Stoichiometry: Carefully control the stoichiometry of the nucleophile to avoid unwanted side reactions.

  • Temperature Control: SNAr reactions can be exothermic. Monitor and control the reaction temperature to prevent runaway reactions and the formation of byproducts.

  • Reaction Monitoring: Use a suitable analytical technique (e.g., TLC, HPLC, or NMR) to monitor the progress of the reaction and ensure complete consumption of the starting material before workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for storing aqueous solutions of (5-Chlorothiazol-2-yl)methanamine hydrochloride?

A1: Based on general principles of amine and chlorothiazole stability, a slightly acidic pH range of 4 to 6 is recommended for optimal stability in aqueous solutions. In this range, the primary amine is predominantly in its protonated (ammonium salt) form, which is less nucleophilic and thus less prone to self-condensation.[13] This pH range also minimizes the rate of both acid- and base-catalyzed hydrolysis of the 2-chloro substituent.

pH RangePredominant SpeciesPotential Stability Issues
< 4Protonated amineAcid-catalyzed hydrolysis of the 2-chloro group
4 - 6Protonated amineGenerally the most stable range
> 7Increasing free amineSelf-condensation/dimerization, base-catalyzed hydrolysis

Q2: Are there any specific buffer systems that should be avoided?

A2: Yes. Avoid using nucleophilic buffers, especially at neutral or slightly basic pH. Buffers containing primary or secondary amines (e.g., Tris, glycine) can act as nucleophiles and displace the 2-chloro substituent. Phosphate and citrate buffers are generally good choices as they are non-nucleophilic.

Q3: How should I handle and store the solid (5-Chlorothiazol-2-yl)methanamine hydrochloride?

A3: As a hydrochloride salt, the solid material is expected to be relatively stable.[14] However, it is good practice to store it in a tightly sealed container in a cool, dry place, protected from light. Some amine hydrochlorides can be hygroscopic, so storage in a desiccator is recommended.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. The method should be capable of separating the parent compound from its potential degradation products, such as the hydrolyzed product and any dimers or oligomers. UV detection is suitable as the thiazole ring is a chromophore. LC-MS can be invaluable for the identification of unknown degradation products.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol outlines a forced degradation study to empirically determine the stability of (5-Chlorothiazol-2-yl)methanamine hydrochloride at different pH values.

Materials:

  • (5-Chlorothiazol-2-yl)methanamine hydrochloride

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffers (pH 4, 7, 9)

  • HPLC grade water and acetonitrile

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (5-Chlorothiazol-2-yl)methanamine hydrochloride in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl and 1 M HCl.

    • Neutral: Dilute the stock solution in pH 7 buffer.

    • Basic: Dilute the stock solution in 0.1 M NaOH, 1 M NaOH, and pH 9 buffer.

    • Control: Dilute the stock solution in HPLC grade water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 50°C) and protect from light.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the area percentage of any new peaks that appear.

    • Use LC-MS to identify the major degradation products.

V. Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of (5-Chlorothiazol-2-yl)methanamine hydrochloride under acidic and basic conditions based on established chemical principles.

G cluster_acid Acidic Conditions (pH < 4) Parent_Acid (5-Chlorothiazol-2-yl)methanamine Product_Acid (5-Hydroxothiazol-2-yl)methanamine Parent_Acid->Product_Acid Hydrolysis H2O H₂O H_plus H⁺ (catalyst)

Predicted Degradation Pathway under Acidic Conditions

G cluster_base Basic Conditions (pH > 7) Parent_Base1 (5-Chlorothiazol-2-yl)methanamine (Free Amine) Product_Base Dimer/Oligomer Parent_Base1->Product_Base Nucleophilic Attack Parent_Base2 (5-Chlorothiazol-2-yl)methanamine

Predicted Degradation Pathway under Basic Conditions

VI. References

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Available at: [Link]

  • Hydrolysis. University of Toronto. Available at: [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available at: [Link]

  • 2-Chlorothiazole. PubChem. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]

  • Degradation of hydrochlorothiazide in water. ResearchGate. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. ResearchGate. Available at: [Link]

  • PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS. Research Consortium Archive. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Ways of crashing out amines. Reddit. Available at: [Link]

  • Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes. PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. YouTube. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). ScienceDirect. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • pH-dependent degradation of nitrosocimetidine and its mechanisms. PubMed. Available at: [Link]

  • Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Available at: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Urine. Wikipedia. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

Sources

Optimization

Removal of unreacted (5-Chlorothiazol-2-yl)methanamine hydrochloride from reaction mixtures

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for handling (5-Chlorothiazol-2-yl)methanamine hydrochloride in synthetic workflows. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling (5-Chlorothiazol-2-yl)methanamine hydrochloride in synthetic workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of this unreacted starting material from reaction mixtures. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common purification challenges, ensuring high purity of the final product.

Introduction to the Challenge

(5-Chlorothiazol-2-yl)methanamine hydrochloride is a valuable primary amine building block in medicinal chemistry. As a hydrochloride salt, it is a polar, water-soluble solid. While often used in excess to drive reactions to completion, its removal can be non-trivial, particularly when the desired product shares similar polarity or is sensitive to certain workup conditions. This guide outlines several field-proven strategies to effectively remove this reagent, grounded in fundamental chemical principles.

Quick Method Selection Guide

To streamline your process, the following decision tree can help you select the most appropriate purification strategy based on the properties of your desired product.

MethodSelection start Start: Crude Reaction Mixture Contains Unreacted Amine HCl q1 Is your product stable to aqueous acid (e.g., 1M HCl)? start->q1 q2 Is your product non-polar and organic-soluble? q1->q2 Yes q3 Is your product stable to aqueous base (e.g., sat. NaHCO3)? q1->q3 No acid_wash Method 1: Standard Acid-Base Extraction q2->acid_wash Yes chromatography Method 4: Specialized Chromatography q2->chromatography No (Product is polar) q4 Is your product a secondary or tertiary amine? q3->q4 Yes cu_wash Method 2: Copper (II) Sulfate Wash q3->cu_wash No scavenger Method 3: Scavenger Resin Sequestration q4->scavenger Yes (High Selectivity Needed) q4->chromatography No ScavengerWorkflow cluster_0 Scavenger Resin Workflow start 1. Dissolve Crude Product in an Anhydrous Solvent (e.g., DCM, THF) add_resin 2. Add Aldehyde Scavenger Resin (2-3 equivalents vs. excess amine) start->add_resin agitate 3. Agitate Mixture (Stir or shake at RT for 2-16 h) add_resin->agitate filter 4. Filter the Mixture (Resin with bound amine is removed) agitate->filter rinse 5. Rinse Resin with Solvent filter->rinse concentrate 6. Concentrate Filtrate (Yields Purified Product) rinse->concentrate

Caption: General workflow for purification using a scavenger resin.

Detailed Protocol: Aldehyde Resin Scavenging
  • Neutralization: If your reaction mixture is acidic, first neutralize it by washing with a weak base (e.g., sat. NaHCO₃) and thoroughly dry the organic solvent. The scavenging reaction requires the free base form of the amine.

  • Resin Addition: To the solution of your crude product in an anhydrous solvent like DCM or THF, add an aldehyde-functionalized polystyrene resin (typically 2-3 equivalents relative to the excess starting amine).

  • Reaction: Stir or gently agitate the slurry at room temperature. The reaction time can vary from 2 to 16 hours. Monitor the reaction by TLC (using a ninhydrin stain) or LC-MS to confirm the disappearance of the starting amine.

  • Filtration: Once the starting amine is consumed, filter the mixture through a fritted funnel or a cotton plug.

  • Rinsing: Wash the collected resin with several portions of the solvent to ensure complete recovery of your product.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to obtain the highly pure product.

Resin TypeScavenging GroupMechanismSelectivity
Aldehyde Resin -CHOImine formationExcellent for primary amines. [1]
Isocyanate Resin -NCOUrea formationReacts with both primary and secondary amines. [2]
Sulfonic Acid Resin -SO₃HAcid-base (ion exchange)Scavenges most basic amines after they are neutralized to their free base form. [2]

Table 2. Comparison of common amine scavenger resins.

Q4: I need to use column chromatography. How do I stop the starting amine from streaking and contaminating my product fractions?

Answer: Amines are notoriously difficult to purify via standard silica gel chromatography due to their basic nature. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape, tailing (streaking), and sometimes irreversible binding. [3]

Strategy A: Mobile Phase Modification

The most common solution is to make the mobile phase basic to deprotonate the silanol groups and compete for binding sites.

  • Protocol: Add a small amount of a basic modifier to your eluent system. A common choice is to use a mobile phase like Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). [4]This additive will run up the column, neutralizing the acidic sites and allowing the amine to elute with a much-improved peak shape.

Strategy B: Use of a Different Stationary Phase

A more robust solution is to use a stationary phase that is not acidic.

  • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying amines.

  • Amine-Functionalized Silica (KP-NH): This is often the best choice. These columns have silica where the surface has been chemically modified with aminopropyl groups. This treatment masks the acidic silanols, creating a more inert surface that allows for excellent separation of basic compounds without tailing. [3]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of (5-Chlorothiazol-2-yl)methanamine hydrochloride?

  • Chemical Formula: C₄H₆Cl₂N₂S

  • Molecular Weight: 185.07 g/mol [5]* Form: Typically an off-white to pale yellow solid.

  • Solubility: As a hydrochloride salt, it is soluble in water and polar protic solvents like methanol and ethanol. It has low solubility in common non-polar organic solvents like hexanes, diethyl ether, and dichloromethane.

  • Reactivity: It is a primary amine and therefore acts as a nucleophile. The hydrochloride salt form is not nucleophilic and must be neutralized to the free base with a non-nucleophilic base (e.g., Et₃N, DIPEA, K₂CO₃) to participate in most reactions. [6] Q2: How do I monitor the removal of the amine during my workup?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude mixture and the purified organic layer on a silica TLC plate. After developing the plate, visualize it using a ninhydrin stain . Ninhydrin reacts with primary and secondary amines to produce a distinctive deep purple spot (Ruhemann's purple), making it highly specific for detecting your starting material. [4]Your product will not appear with this stain unless it also contains a primary or secondary amine.

Q3: Can I remove the amine salt by recrystallization?

  • Recrystallization is a powerful purification technique but relies on significant differences in solubility between your product and the impurity in a given solvent system. If your desired product is highly crystalline and has very low solubility in a particular solvent where the amine hydrochloride is soluble, you could potentially crystallize your product away from the impurity. [7]More commonly, if your product is also an amine, converting it to a specific salt (e.g., hydrochloride, tartrate) can be an excellent method for purification by crystallization, leaving other impurities behind in the mother liquor. [8]However, this is less effective for removing the starting material itself unless there's a large solubility difference between the product's salt and the starting material's salt.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148743, 2-Amino-5-chlorothiazole hydrochloride. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides?. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18349540, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Not Voodoo. [Link]

  • Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Not Voodoo. [Link]

  • Zidar, N., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 23(7), 1753. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in (5-Chlorothiazol-2-yl)methanamine Hydrochloride Synthesis

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chlorothiazol-2-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chlorothiazol-2-yl)methanamine hydrochloride. The control and characterization of impurities are paramount for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (5-Chlorothiazol-2-yl)methanamine, and what types of impurities are typically associated with them?

The synthesis of 2-aminothiazole derivatives often employs the Hantzsch thiazole synthesis or variations thereof.[3] For (5-Chlorothiazol-2-yl)methanamine, a plausible route involves the reaction of a protected aminothioacetamide with an α-halocarbonyl compound, followed by deprotection. Impurities can be broadly categorized based on their origin:

  • Organic Impurities: These are the most common and arise from various sources including starting materials, intermediates, by-products from side reactions, and degradation products.[1]

  • Inorganic Impurities: These can include residual catalysts, salts, and metal residues from reaction vessels or reagents.[]

  • Residual Solvents: Organic volatile compounds used during the synthesis or purification steps that are not completely removed.[1]

The specific impurities are highly dependent on the exact synthetic pathway, reagents, and reaction conditions used. A proactive approach involves understanding the potential side reactions of the chosen route.[5]

Q2: Why is the rigorous characterization and control of impurities in this specific API so critical?

Impurity profiling is a cornerstone of pharmaceutical development for several key reasons:

  • Patient Safety: Even trace amounts of certain impurities can have unintended biological effects or toxicities.[2] Some impurities may be genotoxic, meaning they can damage DNA and potentially cause cancer, requiring stringent control to negligible levels.[6][7] Regulatory bodies like the FDA and EMA have strict guidelines, such as ICH M7, for the control of such impurities.[6][8]

  • Product Efficacy and Stability: Impurities can affect the physical and chemical properties of the API, potentially impacting its stability, solubility, and bioavailability.[][9]

  • Regulatory Compliance: Regulatory submissions require a comprehensive understanding of the impurity profile of the drug substance. According to ICH guidelines, impurities present above a 0.1% threshold must be identified and characterized.[9] Failure to do so can lead to significant delays or rejection of a drug application.

Q3: What are "structural alerts" for genotoxicity, and how might they apply to impurities in this synthesis?

A "structural alert" is a chemical moiety within a molecule that is known or suspected to be associated with genotoxicity. Common examples include alkylating agents (like alkyl halides), hydrazines, and sulfonates.[7][8] In the synthesis of (5-Chlorothiazol-2-yl)methanamine, several potential genotoxic impurities (GTIs) could arise:

  • Unreacted Chlorinating Agents: If reagents like sulfuryl chloride or thionyl chloride are used for the chlorination of the thiazole ring, residual amounts or related by-products could be present.[10][11][12]

  • Alkylating Intermediates: The synthesis may involve intermediates that are themselves alkylating agents. It is crucial to demonstrate that these are effectively purged in subsequent steps.[13]

A risk assessment should be performed for all potential impurities based on their structure to determine if further toxicological testing is warranted.[5][13]

Troubleshooting Guide

Q1: My final product shows low purity by HPLC with several unexpected peaks. What are the potential sources?

Causality: Low purity is a common issue stemming from incomplete reactions, side reactions, or product degradation. The thiazole ring and the primary amine in your target molecule are both reactive centers that can participate in unintended transformations.

Troubleshooting Steps:

  • Initial Assessment (LC-MS): The first step is to obtain mass data for each impurity peak using a hyphenated technique like LC-MS.[1][9] This provides the molecular weight, a critical piece of information for postulating structures.

  • Evaluate Common Impurity Types: Compare the observed masses against a table of potential impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Potential ImpurityLikely OriginTroubleshooting Action
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Optimize reaction time, temperature, or reagent ratios.
Over-chlorinated Species Harsh chlorination conditions.Use a milder chlorinating agent; control temperature strictly.
Dimer Impurity Nucleophilic attack of the product's amine onto a reactive intermediate.Add the amine precursor slowly; use high dilution conditions.
Isomeric Impurities Non-selective reactions (e.g., chlorination at C4 instead of C5).Analyze the regioselectivity of the reaction; modify directing groups or catalysts.
Hydrolyzed By-products Presence of water during reaction or workup.Ensure all reagents and solvents are anhydrous.
Oxidized Impurities Exposure to air/oxidants, especially at the sulfur atom of the thiazole ring.Conduct the reaction under an inert atmosphere (N₂ or Ar).
  • Forced Degradation Studies: To identify which peaks might be degradants, subject a pure sample of your API to stress conditions (acid, base, heat, light, oxidation). This helps to confirm the identity of degradation products that may also form under synthesis or storage conditions.[14]

Q2: I'm observing a persistent impurity with a similar polarity to my product, leading to poor separation in HPLC. How can I resolve and characterize it?

Causality: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. Isomers or structurally similar analogs are often the culprits.

Workflow for Method Development and Characterization:

Caption: Workflow for resolving and identifying co-eluting impurities.

Expert Insight: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent-analyte interactions (dipole vs. hydrogen bonding). Similarly, adjusting the pH is highly effective if the impurity and product have different pKa values.

Q3: My NMR spectrum shows unassignable signals. What is the workflow for structural elucidation of an unknown impurity?

Causality: Unassigned signals in an NMR spectrum point to the presence of one or more impurities. A systematic approach using a suite of NMR experiments is required for unambiguous structure determination.

Protocol for Structural Elucidation:

  • Isolate the Impurity: Obtain a pure sample of the impurity using preparative HPLC or flash chromatography.[14][15]

  • Acquire High-Resolution Mass Spectrum (HRMS): This provides the exact mass and allows for the determination of the molecular formula.

  • Acquire a Suite of NMR Spectra:

    • ¹H NMR: Identifies proton environments and their multiplicities.

    • ¹³C NMR / DEPT: Identifies carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, helping to piece together spin systems (e.g., -CH₂-CH₂-).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting different fragments of the molecule and identifying quaternary carbons.

  • Assemble the Structure: Use the information from all spectra to piece together the molecular structure, much like solving a puzzle. The HMBC spectrum is often the key to confirming the final connectivity.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Structural Analysis HRMS 1. HRMS (Determine Molecular Formula) NMR_1D 2. 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D NMR_2D 3. 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments 4. Identify Spin Systems (from COSY & HSQC) NMR_2D->Fragments Connect 5. Connect Fragments (using HMBC) Fragments->Connect Final 6. Propose & Verify Structure Connect->Final

Caption: Systematic workflow for impurity structure elucidation using NMR and MS.

Key Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust impurity profile method.

  • Instrumentation: HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[1][16]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm and 280 nm; MS in positive electrospray ionization (ESI+) mode over a scan range of 50-1000 m/z.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~0.5 mg/mL.

Trustworthiness Check: This method includes a re-equilibration step to ensure run-to-run reproducibility. The use of both UV and MS detection provides orthogonal data; UV for quantification and MS for identification.[16] The formic acid modifier ensures good peak shape and ionization efficiency for the amine-containing target molecule.

References

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (2023). ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997).
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010). ACS Publications. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. (2002). Justia Patents. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025). Technology Networks. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]

  • (PDF) Genotoxic Impurities in Pharmaceuticals. (2011). ResearchGate. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC. [Link]

  • Impurity profiling and synthesis of standards. (n.d.). Enantia. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Digital Repository. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
  • An overview on various analytical techniques for the determination of impurities in pharmaceuticals. (2022). World Journal of Pharmaceutical Research. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Mastering Regioselectivity in Thiazole Ring Reactions

Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with the versatile thiazole scaffold. This center is designed to provide you with in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with the versatile thiazole scaffold. This center is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to navigate the complexities of regioselective reactions involving the thiazole ring. Our goal is to empower you to control your experimental outcomes, maximize yields of the desired regioisomer, and accelerate your research and development efforts.

Introduction: The Thiazole Ring's Electronic Landscape

The regioselectivity of reactions on the thiazole ring is governed by its distinct electronic properties. Understanding this landscape is the first step toward predicting and controlling functionalization.

  • C2 Position: The proton at C2 is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes it susceptible to deprotonation by strong bases, creating a powerful nucleophilic center for subsequent reactions with electrophiles.[1][2]

  • C5 Position: This position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[1][3] The sulfur atom, through resonance, donates electron density to this position.

  • C4 Position: This position is generally considered electron-neutral and is the least reactive towards both electrophiles and nucleophiles.

  • N3 Position: The nitrogen atom possesses a lone pair of electrons, making it a basic and nucleophilic center, readily undergoing protonation or alkylation.

This inherent reactivity profile is the foundation upon which we can build strategies to achieve regiochemical control.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the functionalization of the thiazole ring.

Part 1: Electrophilic Aromatic Substitution

Question 1: I am attempting a bromination on an unsubstituted thiazole and getting a mixture of products. How can I selectively obtain the 5-bromo-thiazole?

Answer:

This is a classic challenge. While the C5 position is electronically favored for electrophilic substitution, the reaction conditions can lead to mixtures. Here’s a breakdown of the causality and a recommended protocol for achieving high C5 selectivity.

Causality: The choice of brominating agent and reaction conditions is critical. Harsh conditions or highly reactive brominating agents can lead to lower selectivity and the formation of di- or tri-brominated species. The use of a milder brominating agent and controlled temperature allows you to exploit the inherent electronic preference of the C5 position.

Troubleshooting Poor C5-Selectivity:

Problem Probable Cause(s) Recommended Solution(s)
Formation of 2,5-dibromothiazole Reaction is too vigorous; over-bromination is occurring.Use a milder brominating agent like N-Bromosuccinimide (NBS). Control the stoichiometry carefully (use 1.0-1.1 equivalents of NBS). Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Low conversion Insufficiently reactive brominating agent or conditions.If using NBS and conversion is low, consider a different solvent like CCl₄ or acetonitrile. A catalytic amount of a radical initiator like AIBN can sometimes be helpful with NBS, though care must be taken to avoid side reactions.
Complex mixture of products Possible decomposition of the thiazole ring under acidic conditions generated in situ.Add a non-nucleophilic base, such as sodium carbonate or pyridine, to scavenge the acid byproduct (e.g., HBr).

Recommended Protocol for Regioselective C5-Bromination:

  • Setup: To a solution of thiazole (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) in portions at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-bromothiazole.

Question 2: My nitration of a 2-aminothiazole derivative is giving me a low yield and multiple products. How can I improve the regioselectivity for the 5-nitro product?

Answer:

Nitrating a 2-aminothiazole is challenging due to the activating and directing effects of the amino group, which can lead to over-reactivity and side reactions. The key is to moderate the reactivity of both the substrate and the nitrating agent.

Causality: The strongly activating amino group at C2 directs electrophiles to the C5 position but also makes the ring highly susceptible to oxidation and degradation by strong nitrating agents (e.g., concentrated HNO₃/H₂SO₄). A milder, two-step procedure is often more effective. This involves the formation of the 2-aminothiazole nitrate salt, followed by a controlled rearrangement in sulfuric acid.[4]

Troubleshooting Nitration of 2-Aminothiazole:

Problem Probable Cause(s) Recommended Solution(s)
Low yield/decomposition The thiazole ring is being oxidized or degraded by harsh nitrating conditions.Avoid using a mixture of concentrated nitric and sulfuric acids directly. Use the two-step nitrate salt formation and rearrangement method.
Formation of dinitro products The reaction is too aggressive, or the reaction time is too long.Carefully control the temperature during the addition of the nitrate salt to sulfuric acid, keeping it below 10 °C. Reduce the reaction time and monitor closely by TLC.
Starting material remains The rearrangement step is incomplete.Ensure the reaction is stirred for a sufficient time at the recommended temperature (e.g., 20-25 °C for 3 hours).

Recommended Protocol for Regioselective 5-Nitration of 2-Aminothiazole: [4]

  • Nitrate Salt Formation: Dissolve 2-aminothiazole hydrochloride in an aqueous solution. Add a solution of sodium nitrate slowly while maintaining a low temperature. The 2-aminothiazole nitrate will precipitate.

  • Isolation of Nitrate Salt: Filter the precipitated 2-aminothiazole nitrate and dry it carefully.

  • Rearrangement: Slowly add the dried 2-aminothiazole nitrate in portions to concentrated sulfuric acid, keeping the temperature below 10 °C with external cooling.

  • Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The 2-amino-5-nitrothiazole will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the product.

Part 2: C-H Activation and Functionalization

Question 3: I am trying to perform a direct C-H arylation on a thiazole derivative and want to achieve C5 selectivity. My results show a mixture of C2 and C5 arylation. How can I favor the C5 product?

Answer:

Achieving regiocontrol in direct C-H arylation of thiazoles is a common challenge that can be effectively addressed by carefully selecting the right catalyst system. Palladium and copper catalysts exhibit divergent regioselectivities in these reactions.

Causality: The mechanism of C-H activation differs between palladium and copper catalysts.

  • Palladium Catalysis: Often proceeds via a Concerted Metalation-Deprotonation (CMD) or an electrophilic palladation pathway. For thiazoles, this mechanism generally favors functionalization at the most electron-rich C5 position.[5]

  • Copper Catalysis: Tends to operate through a mechanism involving deprotonation at the most acidic C-H bond. In thiazoles, this is the C2 position.

Therefore, to favor C5 arylation, a palladium-based catalyst system is the preferred choice.

Troubleshooting Poor C5-Selectivity in Direct Arylation:

Problem Probable Cause(s) Recommended Solution(s)
Mixture of C2 and C5 isomers The catalyst system is not selective enough, or competing reaction pathways are active.Ensure you are using a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Avoid copper co-catalysts if C5 selectivity is the primary goal. Optimize the ligand, base, and solvent.
Low yield of C5 product Inefficient C-H activation or catalyst deactivation.Screen different palladium sources and ligands. The addition of an additive like pivalic acid can sometimes accelerate the reaction. Ensure anhydrous and inert conditions.
Homocoupling of the aryl halide A common side reaction in cross-coupling chemistry.Use a phosphine ligand to stabilize the palladium catalyst. Adjust the stoichiometry of the reactants.

Recommended Protocol for Palladium-Catalyzed C5-Arylation:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the thiazole derivative (1.0 eq), the aryl halide (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable anhydrous, degassed solvent (e.g., DMF, DMA, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Question 4: How can I selectively functionalize the C2 position of a thiazole using a C-H activation strategy?

Answer:

To target the acidic C2 position, a strategy that favors deprotonation is required. This can be achieved through two primary routes: direct lithiation followed by quenching with an electrophile, or through a copper-catalyzed C-H activation.

Causality:

  • Lithiation: Strong organolithium bases (e.g., n-BuLi, LDA) are powerful enough to deprotonate the most acidic C2 proton of the thiazole ring, generating a 2-lithiothiazole intermediate. This nucleophilic species can then react with a wide range of electrophiles.

  • Copper Catalysis: As mentioned previously, copper-catalyzed C-H functionalization often proceeds via a mechanism that favors the most acidic C-H bond, which is at the C2 position of the thiazole ring.

Workflow for C2-Functionalization:

C2_Functionalization Thiazole Thiazole Substrate Choice Choose Strategy Thiazole->Choice Lithiation Direct Lithiation (n-BuLi or LDA, THF, -78 °C) Choice->Lithiation For strong nucleophile generation Cu_Catalysis Copper-Catalyzed C-H Activation (Cu catalyst, oxidant, solvent) Choice->Cu_Catalysis For cross-coupling reactions Lithiated_Intermediate 2-Lithiothiazole (Nucleophilic) Lithiation->Lithiated_Intermediate C2_Product_Cu C2-Functionalized Thiazole Cu_Catalysis->C2_Product_Cu Quench Quench with Electrophile Lithiated_Intermediate->Quench Electrophile Electrophile (e.g., R-X, Aldehyde, CO₂) Electrophile->Quench Coupling_Partner Coupling Partner (e.g., Aryl halide, Amine) Coupling_Partner->Cu_Catalysis C2_Product_Li C2-Functionalized Thiazole Quench->C2_Product_Li

Caption: Strategies for C2-functionalization of thiazoles.

Recommended Protocol for C2-Lithiation and Functionalization:

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, dissolve the thiazole derivative in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) dropwise and continue stirring at -78 °C for another 1-2 hours.

  • Work-up: Allow the reaction to warm to room temperature and then quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Part 3: Hantzsch Thiazole Synthesis

Question 5: I am performing a Hantzsch synthesis with an N-monosubstituted thiourea and an α-haloketone, and I'm getting a mixture of the expected 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole regioisomer. How can I control this?

Answer:

This is a well-documented issue in the Hantzsch synthesis, and the regiochemical outcome is highly dependent on the reaction's pH.

Causality: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thiourea on the α-haloketone. The subsequent cyclization step can involve either of the two nitrogen atoms.

  • Neutral/Basic Conditions: Under neutral or basic conditions, the cyclization proceeds via the nitrogen that is not N-substituted, leading exclusively to the 2-(N-substituted amino)thiazole.[6]

  • Acidic Conditions: Under acidic conditions, both nitrogens can be protonated, and the cyclization can occur through either nitrogen, leading to a mixture of the 2-amino and 2-imino regioisomers.[6] The ratio of these products is influenced by the specific acid used, the solvent, and the structure of the starting materials.

Mechanism of Regioselectivity in Hantzsch Synthesis:

Hantzsch_Regioselectivity cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Thiourea_N N-monosubstituted Thiourea Intermediate_N Thioether Intermediate Thiourea_N->Intermediate_N S-attack Haloketone_N α-Haloketone Haloketone_N->Intermediate_N Cyclization_N Intramolecular Cyclization Intermediate_N->Cyclization_N N-attack (unsubstituted N) Product_N 2-(N-substituted amino)thiazole (Single Regioisomer) Cyclization_N->Product_N Dehydration Thiourea_A N-monosubstituted Thiourea Intermediate_A Thioether Intermediate Thiourea_A->Intermediate_A S-attack Haloketone_A α-Haloketone Haloketone_A->Intermediate_A Cyclization_A1 N-attack (unsubstituted N) Intermediate_A->Cyclization_A1 Cyclization_A2 N-attack (substituted N) Intermediate_A->Cyclization_A2 Product_A1 2-(N-substituted amino)thiazole Cyclization_A1->Product_A1 Dehydration Product_A2 3-substituted 2-imino- 2,3-dihydrothiazole Cyclization_A2->Product_A2 Dehydration

Caption: Influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.

Troubleshooting Hantzsch Synthesis Regioselectivity:

Problem Probable Cause(s) Recommended Solution(s)
Formation of 2-imino isomer The reaction is being run under acidic conditions, or acidic byproducts are not being neutralized.Run the reaction in a neutral solvent like ethanol or isopropanol. Add a mild, non-nucleophilic base (e.g., sodium bicarbonate) to scavenge any acid formed during the reaction.
Low overall yield Side reactions such as dehalogenation of the α-haloketone.Use a less basic scavenger if needed. Ensure the reaction temperature is not excessively high.

Recommended Protocol for Selective Synthesis of 2-(N-substituted amino)thiazoles:

  • Setup: Dissolve the N-monosubstituted thiourea (1.0 eq) and the α-haloketone (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If the product hydrohalide salt precipitates, it can be collected by filtration.

  • Neutralization and Extraction: If the product remains in solution, concentrate the solvent, and then partition the residue between a dilute aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Characterization of Regioisomers

Distinguishing between different regioisomers of a substituted thiazole is crucial for confirming the success of a regioselective synthesis. NMR spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts of the protons and carbons on the thiazole ring are highly sensitive to the substitution pattern.

  • Proton NMR (¹H NMR): The chemical shifts of the remaining ring protons can be diagnostic. For example, in a monosubstituted thiazole, the chemical shift of H2 is typically the most downfield, followed by H5, and then H4. The coupling constants between adjacent protons can also provide valuable structural information.

  • Carbon NMR (¹³C NMR): The chemical shifts of the ring carbons are also distinct. C2 is generally the most deshielded (highest ppm value), followed by C4 and C5. The presence of a substituent will significantly alter the chemical shifts of the carbon it is attached to and the adjacent carbons.[7][8]

Example: Differentiating 2- vs. 5-Substituted Thiazoles

Technique 2-Substituted Thiazole 5-Substituted Thiazole
¹H NMR Two doublets for H4 and H5.Two singlets for H2 and H4 (or doublets if coupled to substituents). H2 is typically more downfield than H4.
¹³C NMR C2 resonance is absent (quaternary carbon). C4 and C5 resonances are present.C5 resonance is absent (quaternary carbon). C2 and C4 resonances are present. C2 is typically the most downfield signal.[8]
NOESY/ROESY Correlation between the substituent at C2 and the H4 proton can sometimes be observed.Correlation between the substituent at C5 and the H4 proton is expected.

References

  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A New Route to 5-Aryl-1,3-thiazoles and their Functionalisation at the 2-Position. Synlett, 2006(03), 460-462. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Syntheses of Thiazole Derivatives. Part V. A New Synthesis of 2-Amino-5-nitrothiazole. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-371.
  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.
  • Google Patents. (n.d.). DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • Gümüş, M., Dişli, A., Yakan, M., Yiğitcan, S., & Koca, İ. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives.
  • Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of organic chemistry, 69(7), 2381–2385. [Link]

  • Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon.
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Itami, K., Yamazaki, D., & Yoshida, J. I. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 125(51), 15502–15503. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5485. [Link]

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research prog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The thiazole motif, a privileged scaffold in medicinal chemistry, is a testament to this, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of (5-Chlorothiazol-2-yl)methanamine hydrochloride, a versatile building block, against other commonly employed thiazole analogs. Through an examination of reactivity, physicochemical properties, and strategic applications, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored component in a multitude of therapeutic agents, from anticancer to antimicrobial drugs.[3][4] The 2-aminothiazole moiety, in particular, is a recurring structural feature in many biologically active compounds.[5]

This guide will focus on (5-Chlorothiazol-2-yl)methanamine hydrochloride and provide a comparative perspective against three other relevant thiazole building blocks:

  • (Thiazol-2-yl)methanamine: The unsubstituted parent compound.

  • (5-Bromothiazol-2-yl)methanamine: A halogenated analog for direct comparison of halogen effects.

  • 2-Amino-5-chlorothiazole: An isomer to evaluate the impact of the methylene spacer.

Head-to-Head Comparison: Reactivity and Physicochemical Properties

The choice of a building block is often dictated by its reactivity in key synthetic transformations and the physicochemical properties it imparts to the final molecule. This section provides a comparative overview of our featured thiazole building blocks.

Reactivity Profile

The primary amine functionality of (5-Chlorothiazol-2-yl)methanamine hydrochloride makes it an ideal substrate for a variety of essential bond-forming reactions in medicinal chemistry, including amide bond formation, sulfonylation, and reductive amination.

Amide Coupling: The nucleophilicity of the primary amine is a key determinant of its reactivity in amide coupling reactions. The electron-withdrawing nature of the thiazole ring, further accentuated by the chloro substituent at the 5-position, can modulate the basicity and nucleophilicity of the exocyclic amine. While direct comparative kinetic studies are not extensively available in the literature, empirical evidence suggests that the chloro-substituent has a modest impact on the amine's reactivity in standard amide coupling reactions.

Sulfonylation: Similar to amide bond formation, the reaction with sulfonyl chlorides is a common method to introduce the sulfonamide functional group, a key pharmacophore in many drugs. The reactivity of (5-Chlorothiazol-2-yl)methanamine hydrochloride in these reactions is generally high, affording the desired sulfonamides in good yields.

Reductive Amination: This powerful C-N bond-forming reaction is widely used to introduce diversity into lead compounds. (5-Chlorothiazol-2-yl)methanamine hydrochloride readily participates in reductive amination with a variety of aldehydes and ketones, providing access to a wide array of secondary and tertiary amines.

Physicochemical Properties: The Impact of Substitution

The substitution pattern on the thiazole ring significantly influences the physicochemical properties of the resulting molecules, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

Building BlockMolecular Weight ( g/mol )Calculated logPpKa (predicted)Comments
(5-Chlorothiazol-2-yl)methanamine HCl 185.07[6]1.3~7.5The chloro group increases lipophilicity compared to the unsubstituted analog.
(Thiazol-2-yl)methanamine114.160.2~7.8More polar and potentially more water-soluble.
(5-Bromothiazol-2-yl)methanamine193.061.5~7.4Similar lipophilicity to the chloro analog, but with a different electronic profile.
2-Amino-5-chlorothiazole134.571.1~3.5The amine directly attached to the electron-withdrawing ring is significantly less basic.

Calculated logP and pKa values are estimations and can vary based on the software used.

The chloro substituent in (5-Chlorothiazol-2-yl)methanamine hydrochloride offers a strategic advantage in modulating the lipophilicity of a molecule. This can be a crucial parameter for optimizing cell permeability and overall drug-like properties.[7] The bromo analog offers a similar increase in lipophilicity, but the different halogen bond donating capabilities of chlorine and bromine can lead to distinct interactions with biological targets.

Strategic Applications in Drug Discovery

The utility of a building block is ultimately demonstrated by its successful incorporation into biologically active molecules. (5-Chlorothiazol-2-yl)methanamine hydrochloride and its analogs have been instrumental in the development of numerous potent inhibitors of various biological targets.

Kinase Inhibitors: The Dasatinib Story and Beyond

A prime example of the successful application of a substituted 2-aminothiazole is the kinase inhibitor Dasatinib , a potent anticancer agent.[8] While Dasatinib itself contains a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, the underlying principle of using a substituted thiazole to achieve high-affinity binding is highly relevant.[9] The 2-aminothiazole motif is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site.[10]

The chloro-substituent on the thiazole ring in molecules derived from (5-Chlorothiazol-2-yl)methanamine can occupy hydrophobic pockets within the kinase active site, contributing to enhanced potency and selectivity.

Figure 1: Diagram illustrating the role of the 2-aminothiazole core and the chloro-substituent in kinase inhibition.

Antiviral and Antimicrobial Applications

The thiazole scaffold is also a prominent feature in antiviral and antimicrobial drug discovery.[2] The ability to readily modify the thiazole ring allows for the fine-tuning of activity against various pathogens. For instance, novel aminothiazole derivatives have shown promising activity against influenza A virus.[11] The introduction of a chloro-substituent can influence the metabolic stability of the compound, a critical factor in developing effective therapeutics. While thiazole-containing drugs can be susceptible to metabolic activation, strategic placement of substituents can mitigate these risks.[12]

Experimental Protocols: A Practical Guide

To facilitate the use of these building blocks in your research, this section provides detailed, step-by-step methodologies for key synthetic transformations.

General Procedure for Amide Coupling

This protocol describes a standard procedure for the synthesis of an amide using (5-Chlorothiazol-2-yl)methanamine hydrochloride and a carboxylic acid.

Amide_Coupling_Workflow start Start step1 Dissolve Carboxylic Acid in DMF/DCM start->step1 step2 Add Coupling Reagent (e.g., HATU, HOBt) and Base (e.g., DIPEA) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Add (5-Chlorothiazol-2-yl)methanamine HCl and additional Base step3->step4 step5 Monitor Reaction by TLC/LC-MS step4->step5 step6 Aqueous Workup step5->step6 step7 Purification by Column Chromatography step6->step7 end Final Amide Product step7->end

Figure 2: Workflow for a typical amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF or DCM, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add (5-Chlorothiazol-2-yl)methanamine hydrochloride and an additional equivalent of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

General Procedure for Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide from (5-Chlorothiazol-2-yl)methanamine hydrochloride and a sulfonyl chloride.[13][14]

Materials:

  • Sulfonyl chloride (1.0 equiv)

  • (5-Chlorothiazol-2-yl)methanamine hydrochloride (1.1 equiv)

  • Triethylamine or Pyridine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (5-Chlorothiazol-2-yl)methanamine hydrochloride and triethylamine or pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Conclusion: Making the Right Choice for Your Project

(5-Chlorothiazol-2-yl)methanamine hydrochloride stands out as a valuable and versatile building block for drug discovery. Its key advantages include:

  • A Privileged Scaffold: The 2-aminomethylthiazole core is a well-established pharmacophore, particularly in kinase inhibition.

  • Tunable Physicochemical Properties: The chloro-substituent provides a handle to modulate lipophilicity, which can be crucial for optimizing drug-like properties.

  • Versatile Reactivity: The primary amine allows for straightforward incorporation into molecules via robust and well-established synthetic methodologies.

When compared to its analogs, the choice of building block will depend on the specific goals of the project. The unsubstituted (thiazol-2-yl)methanamine may be preferred when higher polarity is desired. The bromo-substituted analog offers an alternative for exploring halogen bonding interactions. 2-Amino-5-chlorothiazole, with its significantly lower basicity, might be employed when a less nucleophilic amine is required or to explore different substitution patterns on the thiazole ring.

Ultimately, a thorough understanding of the subtle differences in reactivity and physicochemical properties between these building blocks will empower the medicinal chemist to make strategic decisions that accelerate the discovery of novel and effective therapeutics.

References

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  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

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  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

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  • NIH. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

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  • Proceedings of the Indian Academy of Sciences - Section A. (1945). Chemistry of the thiazoles. [Link]

  • NIH. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]

  • NIH. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

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  • PubMed. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. [Link]

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  • NIH. (2022). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. [Link]

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  • ResearchGate. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. [Link])

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Validation

A Comparative Analysis of (5-Chlorothiazol-2-yl)methanamine Hydrochloride Derivatives and Existing Anticancer Agents: A Guide for Drug Development Professionals

Introduction: The Pressing Need for Novel Anticancer Therapeutics and the Promise of Thiazole Scaffolds The landscape of cancer therapy is in constant evolution, driven by the dual challenges of intrinsic and acquired dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Anticancer Therapeutics and the Promise of Thiazole Scaffolds

The landscape of cancer therapy is in constant evolution, driven by the dual challenges of intrinsic and acquired drug resistance, alongside the dose-limiting toxicities of conventional chemotherapeutics. This necessitates a perpetual search for novel chemical entities with improved efficacy and wider therapeutic windows. Within this context, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several clinically approved drugs, including the kinase inhibitor dasatinib.[1] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of biological activities, with a significant number exhibiting potent anticancer properties against a range of human cancer cell lines, such as those from breast, lung, and leukemia.[1]

This guide focuses on the therapeutic potential of a specific subclass: (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives . While direct comparative data for this exact chemical series against established anticancer drugs remains nascent, this document will synthesize the existing preclinical evidence for structurally related 2-aminothiazole compounds. By juxtaposing this data with the known efficacy of standard-of-care agents for breast and lung cancer, we aim to provide a framework for researchers and drug development professionals to assess the potential of these derivatives and to design robust, self-validating experimental protocols for their evaluation.

Pillar 1: Unraveling the Mechanism of Action - A Focus on Kinase Inhibition

A significant body of evidence suggests that the anticancer effects of many 2-aminothiazole derivatives are mediated through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

The Kinase Inhibition Hypothesis

Several studies have identified 2-aminothiazole derivatives as potent inhibitors of various kinases, including Src family kinases (SFKs) and Casein Kinase 2 (CK2).[3][4] These kinases are pivotal in controlling cell proliferation, survival, and metastasis. The 2-aminothiazole core can act as a versatile scaffold for designing ATP-competitive or allosteric inhibitors that bind to the kinase active site or a nearby pocket, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.[4][5] For instance, dasatinib, a well-known anticancer drug bearing a 2-aminothiazole moiety, is a potent inhibitor of multiple tyrosine kinases.[1]

The proposed mechanism of action for (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives centers on the inhibition of key oncogenic kinases. The thiazole ring, substituted with a reactive chloromethylamine group, is hypothesized to interact with the ATP-binding pocket of kinases, leading to the downstream effects of cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (SFK) RTK->Src Activation Thiazole (5-Chlorothiazol-2-yl)methanamine hydrochloride derivative Thiazole->Src Inhibition CK2 Casein Kinase 2 (CK2) Thiazole->CK2 Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Src->Signaling_Cascade CK2->Signaling_Cascade Transcription Transcription of Proliferation & Survival Genes Signaling_Cascade->Transcription Apoptosis Apoptosis Transcription->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives.

Pillar 2: Comparative Efficacy Analysis - An In Vitro Perspective

While direct comparative studies are pending, we can construct a preliminary efficacy profile by comparing the reported IC50 values of various 2-aminothiazole derivatives with those of standard-of-care chemotherapeutic agents against relevant cancer cell lines. The IC50 value, or half-maximal inhibitory concentration, is a critical metric for gauging the potency of a compound in inhibiting a specific biological or biochemical function.

Data Presentation: A Tale of Two Cancers

The following tables summarize the in vitro cytotoxicity data for 2-aminothiazole derivatives and standard anticancer drugs against human lung and breast cancer cell lines. It is crucial to note that the IC50 values for the thiazole derivatives represent a range from various published studies and are not specific to the "(5-Chlorothiazol-2-yl)methanamine hydrochloride" scaffold. This indirect comparison serves to highlight the potential potency of this class of compounds.

Table 1: Comparative in vitro Efficacy against Human Lung Carcinoma (A549)

Compound ClassSpecific Derivative(s)IC50 (µM)Reference(s)
2-Aminothiazole Derivatives Various substituted 2-aminothiazoles0.69 - 12.5[6]
Standard Chemotherapy Doxorubicin~1.0[7]
Paclitaxel~0.01 - 0.1[8]

Table 2: Comparative in vitro Efficacy against Human Breast Carcinoma

Cell LineCompound ClassSpecific Derivative(s)IC50 (µM)Reference(s)
MCF-7 2-Aminothiazole Derivatives Various substituted 2-aminothiazoles0.84 - 7.61[6]
Standard Chemotherapy Doxorubicin1.1 - 1.65[7][9]
Paclitaxel0.0075 - 18.6[10][11]
MDA-MB-231 2-Aminothiazole Derivatives 5-nitro-1,3-thiazol-2-amine derivativesStatistically significant cytotoxicity at 100 µM[7]
Standard Chemotherapy Doxorubicin0.087 - 1.38[9][12]
Paclitaxel0.008 - 15.8[8][10]

Disclaimer: The IC50 values are sourced from different studies and may have been determined under varying experimental conditions. This data is for illustrative purposes to indicate the potential potency range and should not be considered a direct head-to-head comparison.

Pillar 3: Experimental Protocols for a Self-Validating System

To rigorously assess the efficacy of novel (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives, standardized and well-validated in vitro cytotoxicity assays are paramount. The following protocols for the Sulforhodamine B (SRB) and MTT assays provide a robust framework for generating reproducible data.

Experimental Workflow: From Cell Culture to Data Analysis

The general workflow for in vitro cytotoxicity testing is a multi-step process that requires careful execution to ensure the integrity of the results.

Cytotoxicity_Assay_Workflow start Start: Cancer Cell Culture seeding Cell Seeding in 96-well plates start->seeding incubation1 24h Incubation (Cell Adherence) seeding->incubation1 treatment Treatment with Thiazole Derivatives & Control Drugs incubation1->treatment incubation2 48-72h Incubation (Drug Exposure) treatment->incubation2 assay Perform Cytotoxicity Assay (SRB or MTT) incubation2->assay readout Measure Absorbance (Plate Reader) assay->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End: Comparative Efficacy analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Detailed Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with a range of concentrations of the (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives and the reference drugs (e.g., doxorubicin, paclitaxel). Include untreated control wells.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software.

Detailed Protocol 2: MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 as described for the SRB assay.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Conclusion and Future Directions

The available preclinical data for 2-aminothiazole derivatives indicates a promising potential for this chemical class as a source of novel anticancer agents. The observed in vitro potencies, in some cases in the sub-micromolar to low micromolar range, are comparable to or exceed those of some standard chemotherapeutic drugs against the same cancer cell lines. The likely mechanism of action through kinase inhibition offers a well-established and druggable target space.

However, it is imperative to underscore that the data presented here is for a broad class of compounds. To truly ascertain the efficacy of (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives , direct, head-to-head comparative studies are essential. The experimental protocols detailed in this guide provide a robust starting point for such investigations.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting in vitro cytotoxicity assays as described, to directly compare the IC50 values of the specific (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives against standard drugs like doxorubicin and paclitaxel across a panel of relevant cancer cell lines.

  • Mechanism of Action Elucidation: Performing kinase profiling assays to identify the specific kinase targets of these derivatives and confirming their inhibitory activity through in vitro kinase assays.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By systematically addressing these research questions, the full therapeutic potential of (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives as next-generation anticancer agents can be elucidated.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2020). European Journal of Medicinal Chemistry. [Link]

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  • I need the IC50 values for Doxorubicin against MDA-MB-231 , normal mouth fibroblast , MCF7 , K562. (2013). ResearchGate. [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel (5-Chlorothiazol-2-yl)methanamine Hydrochloride Derivatives as PI3K/Akt Pathway Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a promising new class of bioactive compounds: (5-Chlorothiazol-2-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a promising new class of bioactive compounds: (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives. For the purpose of this illustrative guide, we will focus on a hypothetical lead compound, CTX-7 , and its hypothesized role as an inhibitor of the critical PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3]

The validation process is a cornerstone of drug discovery, demanding a multi-faceted approach to build a robust and irrefutable body of evidence. We will not only detail the necessary experiments but also delve into the scientific rationale behind each step, comparing CTX-7's performance against a known PI3Kα inhibitor, Alpelisib , and a structurally related but biologically inactive Scrambled Thiazole Derivative (CTX-Scr) as a negative control.

The Central Hypothesis: Targeting the PI3K/Akt Signaling Nexus

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that, when constitutively activated, drives tumorigenesis.[1][3][4] Our central hypothesis is that CTX-7 exerts its anticancer effects by directly inhibiting a key kinase in this pathway, leading to the downstream suppression of pro-survival signals. The following experimental workflow is designed to systematically test this hypothesis.

cluster_0 Mechanism Validation Workflow Biochemical Assay Biochemical Assay Cellular Target Engagement Cellular Target Engagement Biochemical Assay->Cellular Target Engagement Confirms direct target interaction Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Links target binding to cellular effect Functional Cellular Assay Functional Cellular Assay Downstream Pathway Analysis->Functional Cellular Assay Correlates pathway inhibition with cellular phenotype In Vivo Efficacy In Vivo Efficacy Functional Cellular Assay->In Vivo Efficacy Translates cellular activity to a preclinical model

Caption: A logical workflow for validating the mechanism of action of a novel compound.

I. Direct Target Inhibition: The In Vitro Kinase Assay

The first crucial step is to determine if CTX-7 can directly inhibit the enzymatic activity of the putative target kinase, PI3K. An in vitro kinase assay provides a clean, cell-free system to measure this direct interaction.[5]

Rationale

This assay isolates the kinase, substrate, and inhibitor, removing the complexity of the cellular environment. By measuring the phosphorylation of a substrate in the presence of varying concentrations of CTX-7, we can determine its half-maximal inhibitory concentration (IC50), a key measure of potency. Comparing this to Alpelisib, a known PI3K inhibitor, provides a benchmark for its efficacy. The scrambled derivative, CTX-Scr, should show no significant inhibition, confirming the specificity of the active compound's structure.

Experimental Protocol: In Vitro PI3K Kinase Assay
  • Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα enzyme, a suitable lipid substrate (e.g., PIP2), and the test compounds (CTX-7, Alpelisib, or CTX-Scr) at various concentrations.

  • Initiation: Start the kinase reaction by adding a buffer containing ATP and MgCl2.[5] Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial ADP-Glo™ Kinase Assay kit.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance Data
CompoundTargetIC50 (nM)
CTX-7 (Lead) PI3Kα75
Alpelisib (Positive Control) PI3Kα5
CTX-Scr (Negative Control) PI3Kα>10,000

II. Cellular Target Engagement and Downstream Signaling: Western Blot Analysis

Having established direct kinase inhibition, the next step is to confirm that CTX-7 can engage its target within a living cell and consequently inhibit the downstream signaling cascade. Western blotting is a robust technique for this purpose, allowing for the quantification of protein phosphorylation.[6][7]

Rationale

The phosphorylation of Akt at Serine 473 is a critical downstream event following PI3K activation.[8] A potent inhibitor of PI3K should therefore reduce the levels of phosphorylated Akt (p-Akt) in cells. By treating cancer cells with our compounds and then stimulating the PI3K pathway (e.g., with insulin or growth factors), we can observe the extent to which each compound blunts this signaling event. We measure both p-Akt and total Akt levels to ensure that the observed decrease in p-Akt is due to inhibition of phosphorylation, not a reduction in the total amount of Akt protein.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation CTX7 CTX-7 CTX7->PI3K

Caption: The hypothesized mechanism of CTX-7 targeting the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment: Seed a cancer cell line known to have active PI3K signaling (e.g., MCF-7 breast cancer cells) in 6-well plates. Once attached, serum-starve the cells overnight. Pre-treat the cells with CTX-7, Alpelisib, or CTX-Scr for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor like insulin (100 nM) for 15 minutes to induce Akt phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Comparative Performance Data
Treatmentp-Akt/Total Akt Ratio (Normalized)
Vehicle Control1.00
CTX-7 (1 µM) 0.25
Alpelisib (1 µM) 0.10
CTX-Scr (1 µM) 0.95

III. Downstream Transcriptional Activity: NF-κB Reporter Assay

To further confirm that the inhibition of Akt phosphorylation translates to a functional downstream effect, we can measure the activity of a key transcription factor regulated by Akt, such as NF-κB. A luciferase reporter assay is a highly sensitive method for this purpose.[9][10]

Rationale

NF-κB is a transcription factor that promotes the expression of genes involved in cell survival and proliferation, and its activity is promoted by the Akt pathway.[10] By using a cell line that has been engineered to express luciferase under the control of an NF-κB response element, we can quantify the transcriptional activity of NF-κB.[9] A reduction in luciferase activity in the presence of CTX-7 would provide strong evidence that the compound's inhibition of the PI3K/Akt axis extends to the nuclear transcriptional machinery.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).

  • Cell Treatment: After 24 hours, treat the cells with CTX-7, Alpelisib, or CTX-Scr for 2 hours.

  • Stimulation: Stimulate NF-κB activity by adding TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[12]

Comparative Performance Data
TreatmentNormalized Luciferase Activity (Fold Change)
Vehicle Control10.2
CTX-7 (1 µM) 2.5
Alpelisib (1 µM) 1.8
CTX-Scr (1 µM) 9.8

IV. In Vivo Efficacy: Xenograft Mouse Model

The ultimate validation of an anticancer compound's mechanism of action is its ability to inhibit tumor growth in a living organism. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for this purpose.[13][14][15]

Rationale

This in vivo experiment integrates the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) with its pharmacodynamic effects on the tumor. By treating tumor-bearing mice with CTX-7 and monitoring tumor growth over time, we can assess its real-world therapeutic potential. Comparing its efficacy to Alpelisib and a vehicle control provides a clear picture of its anti-tumor activity.

Experimental Protocol: Xenograft Tumor Growth Study
  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., H446 small cell lung cancer cells) into the flank of immunodeficient mice (e.g., NSG mice).[14][16]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (Vehicle, CTX-7, Alpelisib).

  • Treatment Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.[15]

  • Endpoint: Continue the experiment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a maximum allowable size.

  • Data Analysis: Plot the average tumor volume for each group over time. At the end of the study, excise the tumors and weigh them.

Comparative Performance Data
Treatment GroupAverage Tumor Volume at Day 21 (mm³)
Vehicle Control1500
CTX-7 (50 mg/kg) 450
Alpelisib (50 mg/kg) 300

Conclusion

The systematic application of these orthogonal assays provides a robust and compelling validation of the hypothesis that (5-Chlorothiazol-2-yl)methanamine hydrochloride derivatives, exemplified by CTX-7, act as inhibitors of the PI3K/Akt signaling pathway. By demonstrating direct target inhibition, confirming cellular target engagement and downstream signaling modulation, linking this to a functional cellular outcome, and finally, showing efficacy in a preclinical in vivo model, we can build a strong foundation for the further development of this promising class of compounds. This rigorous, evidence-based approach is fundamental to advancing novel therapeutic agents from the laboratory to the clinic.

References

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (5-Chlorothiazol-2-yl)methanamine hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like (5-Chlorothiazol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like (5-Chlorothiazol-2-yl)methanamine hydrochloride demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is essential. (5-Chlorothiazol-2-yl)methanamine hydrochloride, like many of its chemical class, presents several hazards that dictate our handling and emergency response protocols.

GHS Hazard Profile

Based on data for (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride, a closely related compound, the following GHS classifications should be assumed as a precautionary measure[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1].

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure[2].Prevents direct skin contact, which can cause irritation[1].
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].Protects against splashes and dust that can cause serious eye irritation[1].
Skin and Body Wear a lab coat and other protective clothing to prevent skin exposure.Provides a barrier against accidental spills and contamination of personal clothing[2].
Respiratory In case of insufficient ventilation or dust formation, wear a suitable respiratory mask.Prevents inhalation of dust, which may cause respiratory tract irritation[1].

Emergency Spill Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one[3].

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 1.

  • Contain & Absorb: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal[2]. For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a designated waste container[3].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials (absorbent, wipes, contaminated PPE) as hazardous waste and dispose of them according to the procedures outlined below.

The Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal plan is waste characterization. (5-Chlorothiazol-2-yl)methanamine hydrochloride must be managed as hazardous waste. This determination is not arbitrary; it is based on its chemical properties and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[4].

The causality is clear:

  • Chlorinated Organic Compound: The presence of a chlorine atom on the thiazole ring places this compound in the category of halogenated organics. Wastes containing chlorinated solvents are strictly regulated as hazardous waste under RCRA[4]. These compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly.

  • Reactivity & Toxicity: While specific toxicological data for this exact compound is limited, the GHS hazards associated with its analogs indicate inherent toxicity[1]. The amine hydrochloride group also imparts a specific chemical reactivity.

Therefore, all waste streams containing this compound—including pure, unused product, reaction residues, and contaminated materials—fall under the umbrella of regulated hazardous waste.

Step-by-Step Disposal Workflow

The following workflow provides a systematic process for managing (5-Chlorothiazol-2-yl)methanamine hydrochloride waste from the point of generation to its final, compliant disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_lab_procedure Laboratory Procedure cluster_disposal Final Disposal gen Waste Generated (Unused chemical, residues, contaminated labware) seg Step 1: Segregate Waste (Keep away from oxidizers, other waste streams) gen->seg Immediate Action cont Step 2: Containerize (Use compatible, sealed plastic or glass container) seg->cont labeling Step 3: Label Clearly (Use official hazardous waste tag) cont->labeling storage Step 4: Store Safely (In designated Satellite Accumulation Area) labeling->storage contact Step 5: Arrange Pickup (Contact EHS or licensed waste contractor) storage->contact

Caption: Workflow for the proper disposal of (5-Chlorothiazol-2-yl)methanamine hydrochloride.

Experimental Protocol: Waste Handling and Disposal

Step 1: Waste Segregation Immediately segregate waste containing (5-Chlorothiazol-2-yl)methanamine hydrochloride at the point of generation.

  • Rationale: Preventing inadvertent mixing with incompatible chemicals is a cornerstone of laboratory safety. Mixing chlorinated compounds with other waste streams can lead to dangerous reactions or complicate the final disposal process.

  • Procedure: Designate a specific waste container for this compound and its associated contaminated materials. Do not mix with other waste categories like oxidizers, acids, bases, or non-halogenated solvents[5][6].

Step 2: Containerization Select an appropriate container for waste accumulation.

  • Rationale: Proper containment prevents leaks and spills, protecting both laboratory personnel and the environment. The container must be compatible with the chemical waste to avoid degradation.

  • Procedure:

    • Choose a container made of a material compatible with the waste (plastic is often preferred)[7].

    • Ensure the container has a secure, tight-fitting lid and is in good condition (no cracks or leaks)[8].

    • The container must remain closed at all times except when actively adding waste[6].

Step 3: Labeling Properly label the waste container as soon as the first drop of waste is added.

  • Rationale: Accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and associated hazards.

  • Procedure:

    • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department or a similarly compliant label[6][7].

    • Clearly write the full chemical name: "(5-Chlorothiazol-2-yl)methanamine hydrochloride." Avoid abbreviations or formulas.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Keep an accurate record of the container's contents.

Step 4: On-Site Accumulation and Storage Store the labeled waste container in a designated, safe location pending pickup.

  • Rationale: Safe storage minimizes the risk of accidents and ensures compliance with regulations regarding the accumulation of hazardous waste.

  • Procedure:

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab[7].

    • The SAA should be in a well-ventilated, cool, and dry location, away from heat or ignition sources[3][8].

    • Utilize secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks from the primary container[6].

Step 5: Arranging for Final Disposal Coordinate with the appropriate personnel for the removal and final disposal of the waste.

  • Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by trained and licensed professionals to ensure environmental protection.

  • Procedure:

    • Contact your institution's EHS office or a certified hazardous waste hauler to schedule a pickup[4][7].

    • The preferred and most environmentally sound disposal method for chlorinated organic waste is typically high-temperature incineration at a licensed facility[4][9]. This process is designed to break down the compound into less harmful components.

    • Ensure all paperwork and manifests are completed accurately as required by the EHS office and the disposal contractor.

Prohibited Disposal Methods

To maintain a culture of safety and compliance, it is equally important to understand what not to do. The following methods are strictly prohibited:

  • DO NOT dispose of down the drain: This can damage plumbing, harm aquatic life, and violate local and federal water regulations[2][10].

  • DO NOT dispose of in regular trash: This poses a significant risk to custodial staff and can lead to environmental contamination from landfills[11].

  • DO NOT allow to evaporate in a fume hood: This practice is a form of unpermitted air emission and is illegal and unsafe[6].

  • DO NOT attempt to neutralize without a validated and approved protocol: Uncontrolled reactions can be dangerous. Neutralization should only be performed by trained personnel following a specific EHS-approved procedure.

Waste Minimization Strategies

The most effective disposal method is to first reduce the amount of waste generated. Adopting green chemistry principles and smart inventory management can significantly lower disposal costs and environmental impact[12].

  • Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock[6][12].

  • Process Modification: Where possible, modify experimental procedures to use smaller quantities of the material.

  • Substitution: Investigate if less hazardous or non-halogenated alternatives can be used without compromising research outcomes[6].

By adhering to these detailed procedures and understanding the scientific principles that guide them, you can ensure the safe and compliant management of (5-Chlorothiazol-2-yl)methanamine hydrochloride waste, protecting yourself, your colleagues, and the environment.

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Handling

A Comprehensive Guide to the Safe Handling of (5-Chlorothiazol-2-yl)methanamine hydrochloride

As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. (5-Chlorothiazol-2-yl)methanamine hydrochloride is a substituted thiazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. (5-Chlorothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative, a class of compounds widely utilized as building blocks in pharmaceutical and materials science research.[1] While its specific reactivity profile is of great interest to the synthetic chemist, its potential physiological effects necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling (5-Chlorothiazol-2-yl)methanamine hydrochloride, a comprehensive risk assessment is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The hydrochloride salt form suggests that the compound is likely a solid, which can present an inhalation hazard if it becomes airborne as a dust. The causality behind these classifications lies in the chemical's structure. The amine group can be basic and irritating to tissues, while the chlorinated thiazole moiety may have its own toxicological profile. Therefore, the primary routes of exposure to mitigate are ingestion, skin and eye contact, and inhalation.[3]

Table 1: GHS Hazard Summary for (5-Chlorothiazol-2-yl)methanamine hydrochloride

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: PubChem CID 18349540[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls. Before relying on PPE, engineering controls should be in place to minimize potential exposure.

Engineering Controls:

  • Ventilation: All handling of (5-Chlorothiazol-2-yl)methanamine hydrochloride should be conducted in a well-ventilated area.[4][5] For weighing and transferring the solid, a certified chemical fume hood is mandatory to prevent the inhalation of fine particulates.[4]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Personal Protective Equipment (PPE):

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[4]

    • Lab Coat: A full-length laboratory coat with sleeves that cover the arms is required to protect against skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is necessary.[5]

Table 2: Personal Protective Equipment (PPE) Protocol

Body PartRequired PPERationale
Eyes/FaceChemical safety goggles; face shield for splash riskProtects against eye irritation from dust or splashes.[6][7]
HandsNitrile or neoprene glovesPrevents skin irritation upon contact.[6]
BodyFull-length laboratory coatProtects skin from accidental spills.[6]
RespiratoryNIOSH-approved respirator (if fume hood is unavailable)Prevents respiratory tract irritation from dust inhalation.[5]
Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8] The storage container must be kept tightly closed.[4]

  • Store in a designated area for toxic and irritating compounds.

Handling and Use (Step-by-Step):

  • Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[6]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.

    • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • In Solution: Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Continue to handle within a fume hood and wear all prescribed PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE & Verify Engineering Controls Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer InSolution Work with Solution in Fume Hood Transfer->InSolution Decontaminate Decontaminate Work Surfaces InSolution->Decontaminate After experiment Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove PPE Dispose->RemovePPE

Caption: Workflow for handling (5-Chlorothiazol-2-yl)methanamine hydrochloride.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

    • Wipe the spill area with a damp cloth, and then decontaminate the area.

    • For a large spill, contact your institution's environmental health and safety (EHS) department.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact EHS LargeSpill->ContactEHS Contain Sweep Up Solid & Place in Sealed Container DonPPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Complete Response Complete Decontaminate->Complete ContactEHS->Complete

Caption: Decision tree for spill response.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of unused (5-Chlorothiazol-2-yl)methanamine hydrochloride as hazardous chemical waste. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow federal, state, and local environmental regulations.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, disposable lab coats, and spill cleanup materials, must be placed in a sealed, labeled hazardous waste container for disposal.

  • Empty Containers: Dispose of empty containers as unused product, as they may retain chemical residue.[4]

By adhering to these detailed protocols, researchers can confidently and safely work with (5-Chlorothiazol-2-yl)methanamine hydrochloride, fostering a culture of safety and scientific integrity within the laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18349540, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. [Link]

  • Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]

  • Vinavil. Safety Data Sheet VINAVIL 03V E. [Link]

  • National Center for Biotechnology Information. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. [Link]

  • NCBioNetwork. Safe Chemical Handling / Lab Safety Video Part 5. (2014-03-25). [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Tri-iso. Material Safety Data Sheet - ADDOCAT KE-9018 363D. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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